Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-9(12)10-3-6-11(13,7-4-10)8-5-10/h13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHDESCPPVRVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The bicyclo[2.2.2]octane scaffold imparts rigidity and a three-dimensional structure to molecules, making it a desirable motif in drug design. This guide outlines a multi-step synthesis beginning with a key Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to install the hydroxyl group at the C4 position.
Overall Synthesis Pathway
The proposed synthesis of this compound is a three-step process. The initial and most critical step is the construction of the bicyclo[2.2.2]octane framework with the required bridgehead carboxylate functionality. This is accomplished through a Diels-Alder reaction. Subsequent steps involve the introduction of the hydroxyl group via hydroboration-oxidation of the double bond, followed by the final esterification to yield the target molecule.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are based on established chemical transformations and provide a detailed methodology for each step in the synthesis.
Step 1: Diels-Alder Reaction to form Ethyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate
The construction of the bicyclo[2.2.2]octene core with a bridgehead carboxylate is achieved via a [4+2] cycloaddition between 1-methoxy-1,3-cyclohexadiene and ethyl acrylate. The electron-donating methoxy group on the diene and the electron-withdrawing ester group on the dienophile facilitate this reaction.
-
Materials:
-
1-Methoxy-1,3-cyclohexadiene
-
Ethyl acrylate
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
-
Procedure:
-
To a sealed, thick-walled reaction tube, add 1-methoxy-1,3-cyclohexadiene (1.0 eq), ethyl acrylate (1.2 eq), and a catalytic amount of hydroquinone.
-
Add anhydrous toluene to dissolve the reactants.
-
Seal the tube and heat the mixture at 150-180 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate.
-
Step 2: Hydrolysis and Oxidation to Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate
The enol ether from the Diels-Alder adduct is hydrolyzed under acidic conditions to reveal a ketone at the C4 position.
-
Materials:
-
Ethyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate
-
Aqueous Hydrochloric Acid (1 M)
-
Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the Ethyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate (1.0 eq) in a mixture of THF and 1 M aqueous HCl.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate.
-
If necessary, purify the product by column chromatography (silica gel, hexane/ethyl acetate).
-
Step 3: Reduction to this compound
The final step is the reduction of the ketone to the desired hydroxyl group using a mild reducing agent such as sodium borohydride.
-
Materials:
-
Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Aqueous Ammonium Chloride (saturated)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
-
Data Presentation
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Methoxy-1,3-cyclohexadiene | C₇H₁₀O | 110.15 | Diene |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | Dienophile |
| Ethyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate | C₁₂H₁₈O₃ | 210.27 | Diels-Alder Adduct |
| Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate | C₁₁H₁₆O₃ | 196.24 | Ketone Intermediate |
| This compound | C₁₁H₁₈O₃ | 198.26 | Final Product |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Diels-Alder Reaction | 1-Methoxy-1,3-cyclohexadiene, Ethyl acrylate | Toluene | 150-180 | 12-24 | 60-75 |
| 2 | Hydrolysis/Oxidation | Aqueous HCl | THF/Water | Room Temp. | 4-6 | 85-95 |
| 3 | Reduction | Sodium borohydride | Methanol/Ethanol | 0 to Room Temp. | 2-4 | 90-98 |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the hydroboration-oxidation step, a key transformation in the synthesis.
Caption: Workflow for the reduction of the ketone intermediate.
This guide provides a comprehensive and technically detailed pathway for the synthesis of this compound. The described methods utilize common and well-understood organic reactions, making this synthesis accessible for researchers in various fields of chemistry.
An In-depth Technical Guide to Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. Given the limited availability of direct experimental data for this specific compound, this guide includes predicted spectroscopic data based on established principles and data from analogous structures.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 72948-78-8[1][2] |
| Molecular Formula | C₁₁H₁₈O₃[1][3] |
| Molecular Weight | 198.26 g/mol [1][3] |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (ester, tertiary alcohol, bicyclic alkane) and comparison with data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 1.80 - 1.95 | Multiplet (m) | 6H | Bicyclo[2.2.2]octane ring protons |
| ~ 1.65 - 1.75 | Multiplet (m) | 6H | Bicyclo[2.2.2]octane ring protons |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~ 1.50 (broad) | Singlet (s) | 1H | -OH |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 175 | Quaternary | C =O (Ester) |
| ~ 68 | Quaternary | C -OH |
| ~ 60 | Methylene (-CH₂) | -O-CH₂ -CH₃ |
| ~ 35 | Quaternary | Bridgehead C -COOEt |
| ~ 30 | Methylene (-CH₂) | Bicyclo[2.2.2]octane ring carbons |
| ~ 14 | Methyl (-CH₃) | -O-CH₂-CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 (broad) | Strong | O-H stretch (alcohol) |
| 2940, 2860 | Strong | C-H stretch (alkane) |
| ~ 1725 | Strong | C=O stretch (ester)[4] |
| ~ 1250 | Strong | C-O stretch (ester, asymmetric)[4] |
| ~ 1100 | Strong | C-O stretch (alcohol and ester, symmetric)[4] |
Mass Spectrometry (MS) Data (Predicted)
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 198 | Moderate | [M]⁺ (Molecular Ion) |
| 180 | Low | [M - H₂O]⁺ |
| 153 | Moderate | [M - OCH₂CH₃]⁺ |
| 125 | Strong | [M - COOEt]⁺ |
| 83 | Very Strong | Bicyclo[2.2.2]octyl cation fragment |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of the title compound from 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid and ethanol using an acid catalyst.
Materials:
-
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Synthesis and Characterization Workflow
References
Spectroscopic Profile of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous structures and established spectroscopic principles to predict its spectral features. This document serves as a valuable resource for researchers in compound identification, characterization, and quality control during the drug development process.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the analysis of similar bicyclo[2.2.2]octane derivatives and the known effects of the constituent functional groups (ester and alcohol).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂- (ester ethyl) | 4.12 | Quartet (q) | 7.1 |
| -CH₃ (ester ethyl) | 1.25 | Triplet (t) | 7.1 |
| -CH₂- (bicyclo[2.2.2]octane) | 1.80 - 1.95 | Multiplet (m) | - |
| -CH₂- (bicyclo[2.2.2]octane) | 1.60 - 1.75 | Multiplet (m) | - |
| -OH | ~2.0 - 4.0 (variable) | Singlet (s, broad) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~175 |
| C-OH (quaternary) | ~68 |
| C-COO (quaternary) | ~45 |
| -O-CH₂- (ester ethyl) | ~60 |
| -CH₂- (bicyclo[2.2.2]octane) | ~30-35 |
| -CH₃ (ester ethyl) | ~14 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | 1750 - 1735 | Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
| C-O stretch (alcohol) | 1150 - 1050 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. For a solid sample, weigh approximately 40-50 mg of this compound into a clean, dry vial.[1] b. Add approximately 1.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[1] c. Ensure the sample is fully dissolved to form a homogeneous solution.[1] d. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a height of about one-third to one-half full.[1] e. Cap the NMR tube securely.[1]
2. Data Acquisition: a. Before inserting the sample, ensure the NMR spectrometer is properly tuned and shimmed. b. Insert the prepared NMR tube into the spectrometer's probe. c. Set the experiment temperature, typically to 298 K (25 °C). d. Allow the sample to equilibrate in the magnet for 10-15 minutes.[2] e. Acquire a ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. f. Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. g. For more detailed structural elucidation, consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[3]
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) data. b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid or liquid sample directly onto the ATR crystal. c. If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. b. Place the sample on the crystal and acquire the sample spectrum. c. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
3. Data Processing and Analysis: a. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). b. Identify the key absorption bands and compare their positions and intensities to the expected values for the functional groups present in this compound (e.g., O-H, C=O, C-O).[4][5][6]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Physical and chemical properties of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule featuring a rigid bicyclo[2.2.2]octane (BCO) core. This saturated bicyclic scaffold has garnered significant attention in medicinal chemistry and drug discovery. The BCO cage is often employed as a three-dimensional, non-planar bioisostere for para-substituted benzene rings or cyclohexane moieties. Its rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to improved ligand efficiency and binding affinity. Furthermore, replacing aromatic rings with saturated scaffolds like BCO can improve key physicochemical properties such as solubility and metabolic stability, which are critical for the development of viable drug candidates.
This document provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its relevance as a versatile building block in synthetic and medicinal chemistry.
Physical and Chemical Properties
Quantitative data for this compound is limited in the public domain. The tables below summarize the available information for the title compound and its closely related methyl analog, Mthis compound, for comparative purposes.
General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | 4-Hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester | [1] |
| CAS Number | 72948-78-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈O₃ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | No Data Available | [1][4] |
| Storage Temperature | -20°C or 2-8°C | [1][2] |
Tabulated Physicochemical Data
Note: Specific experimental data for the ethyl ester is largely unavailable. Data for the corresponding methyl ester (CAS: 23062-53-5) is provided for estimation and comparison.
| Property | This compound | Mthis compound |
| Melting Point | No Data Available[4] | 72-74 °C[5] |
| Boiling Point | No Data Available[4] | 257.2 ± 40.0 °C (at 760 Torr)[5] |
| Density | No Data Available | 1.252 ± 0.06 g/cm³ (Predicted)[5] |
| Solubility | No Data Available | Slightly soluble (13 g/L at 25 °C) (Predicted) |
Spectral Data
No specific spectral data has been published for this compound. However, the expected spectral characteristics can be inferred from its structure and data from close analogs.
NMR Spectroscopy (Predicted and Analog Data)
-
¹H NMR: The spectrum is expected to show a triplet at ~1.2 ppm (3H) for the methyl group of the ethyl ester and a quartet at ~4.1 ppm (2H) for the methylene group. The protons on the bicyclic core would appear as complex multiplets between 1.5 and 2.0 ppm. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show a carbonyl carbon at ~175 ppm, a quaternary carbon bearing the hydroxyl group at ~68 ppm, and the O-CH₂ carbon of the ester at ~60 ppm. The remaining aliphatic carbons of the BCO core and the ester's methyl group would appear in the upfield region.
-
Reference Data (Methyl Ester): For Mthis compound, the following has been reported: ¹H NMR (300 MHz, CDCl₃): δ 3.56 (s, 3H), 1.85 (m, 6H), 1.59 (m, 6H).[6]
Infrared (IR) Spectroscopy (Predicted)
-
A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
-
A sharp, strong absorption band around 1730-1715 cm⁻¹ is characteristic of the C=O stretch of the saturated ester.
-
Multiple bands in the 2850-3000 cm⁻¹ region will correspond to C-H stretching of the aliphatic core.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard Fischer esterification of the corresponding carboxylic acid.
Materials:
-
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL).
-
Transfer the organic solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) is typically effective for eluting the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Workflow and Logical Relationships
General Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.
Caption: General workflow for the synthesis and purification of the target compound.
Role in Drug Discovery
The BCO core's utility stems from its defined three-dimensional structure, which allows for precise positioning of substituents in space. This is a key principle in rational drug design.
Caption: Logical relationship of using the BCO scaffold as a bioisostere in drug design.
References
An In-depth Technical Guide to CAS Number 72948-78-8: Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, identified by the CAS number 72948-78-8, is a bicyclic organic compound. This technical guide provides a comprehensive overview of its chemical characterization, synthesis, and known applications, with a focus on its role as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motif is of significant interest in drug discovery.
Chemical Characterization
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72948-78-8 | [1] |
| Molecular Formula | C₁₁H₁₈O₃ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Hydroxy,Ethyl-bicyclo[2.2.2]octane-1-carboxylic Acid Ester | [1] |
| Appearance | White to off-white solid | General knowledge |
| Storage Temperature | 2-8°C | [1] |
Synthesis
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask containing 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid, add an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery
The primary utility of this compound is as a rigid scaffold and synthetic intermediate in the development of more complex, biologically active molecules. The bicyclo[2.2.2]octane core provides a three-dimensional structure that can be used to orient functional groups in specific spatial arrangements, which is a critical aspect of rational drug design.
This compound has been cited in patent literature as a building block for the synthesis of novel immunoproteasome inhibitors and selective ALK-2 (Activin receptor-like kinase-2) inhibitors.[4][5] These classes of molecules are being investigated for the treatment of inflammatory diseases and rare genetic disorders like fibrodysplasia ossificans progressiva (FOP), respectively.
Role as a Synthetic Intermediate
Caption: Role of this compound as a synthetic intermediate.
Biological Activity and Mechanism of Action
There is currently no publicly available data detailing the specific biological activity, mechanism of action, or any involvement in signaling pathways for this compound as a standalone compound. Its utility appears to be confined to its role as a structural component in the synthesis of larger, pharmacologically active molecules. The biological properties of the final complex molecules are determined by the other functional groups and moieties that are attached to this bicyclic scaffold.
Quantitative Data
A thorough search of the scientific and patent literature did not yield any quantitative biological data, such as IC₅₀ values, binding affinities, or pharmacokinetic parameters, for this compound itself. The available quantitative data pertains to the more complex molecules that are synthesized using this compound as a starting material.
This compound (CAS 72948-78-8) is a valuable research chemical, primarily utilized as a rigid bicyclic scaffold in the synthesis of potential therapeutic agents. While it lacks characterized biological activity on its own, its structural features make it a useful building block in the design and development of novel drugs targeting complex biological systems like the immunoproteasome and ALK-2 signaling pathways. Further research is required to ascertain if this molecule possesses any intrinsic biological properties. For researchers in medicinal chemistry and drug development, this compound represents a key starting material for the exploration of new chemical space in the quest for innovative therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. Methyl 4-hydroxybicyclo(2.2.2)octane-1-carboxylate | C10H16O3 | CID 12560142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
Reactivity of the Hydroxyl Group on the Bicyclo[2.2.2]octane Core: A Technical Guide
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional carbocyclic system that has garnered significant interest in medicinal chemistry and materials science. Its unique cage-like structure provides a predictable spatial arrangement of functional groups, making it a valuable bioisostere for planar aromatic rings like the para-phenyl group.[1][2] This substitution can lead to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity.[2][3][4] This technical guide offers an in-depth exploration of the reactivity of the hydroxyl group, a key functional handle, when attached to the BCO core, with a focus on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Structural Influence on Reactivity
The reactivity of a hydroxyl group on the BCO core is fundamentally dictated by its position: bridgehead (C1 or C4) or non-bridgehead (C2). The rigid framework imposes significant steric and electronic constraints that differ from flexible acyclic or monocyclic systems.
-
Bridgehead Position (e.g., Bicyclo[2.2.2]octan-1-ol): A hydroxyl group at a bridgehead carbon is notoriously unreactive in nucleophilic substitution reactions. SN2 reactions are impossible due to the inability of the nucleophile to perform a backside attack. SN1 reactions are also highly disfavored because the formation of a bridgehead carbocation would introduce extreme angle strain into the rigid bicyclic system, violating Bredt's rule.[5][6] Consequently, reactions at this position are largely limited to those involving the oxygen atom and its attached proton.
-
Non-Bridgehead Position (e.g., Bicyclo[2.2.2]octan-2-ol): A hydroxyl group at a non-bridgehead carbon exhibits reactivity more akin to a typical secondary alcohol. It can undergo oxidation, esterification, and etherification. However, the rigid BCO skeleton still influences the stereochemical outcome of reactions, with reagents often approaching from the less sterically hindered face. Solvolysis reactions at this position can be complex, sometimes leading to rearranged products via non-classical carbocation intermediates.[7][8]
Key Reactions of the Hydroxyl Group
The hydroxyl group on the BCO core can participate in a variety of transformations, making it a versatile point for molecular elaboration.
Esterification
Esterification is a common and straightforward reaction for both bridgehead and non-bridgehead BCO alcohols. The reaction typically involves treating the alcohol with an acylating agent in the presence of a base or catalyst.
Experimental Protocol: Synthesis of 4-cyanophenyl 4-ethylbicyclo[2.2.2]octane-1-carboxylate
This protocol is adapted from a general method for preparing BCO-based esters used in liquid crystal applications.
-
Acid Chloride Formation: 4-ethylbicyclo[2.2.2]octane-1-carboxylic acid is heated under reflux with an excess of thionyl chloride for 2 hours to form the corresponding acyl chloride. The excess thionyl chloride is removed by distillation.
-
Esterification: The crude acyl chloride is dissolved in dry xylene.
-
A solution of 4-cyanophenol and dry pyridine (acting as a base) in dry xylene is added to the acyl chloride solution.
-
The reaction mixture is heated under reflux for 3 hours.
-
Work-up: After cooling, the mixture is filtered to remove pyridinium hydrochloride. The filtrate is washed sequentially with dilute hydrochloric acid and water, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude ester is purified by chromatography and recrystallization from a suitable solvent like ethanol.
Oxidation
Non-bridgehead hydroxyl groups can be oxidized to the corresponding ketones. Bridgehead alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to standard oxidation conditions. The choice of oxidizing agent is crucial for achieving high yields and avoiding side reactions.
Experimental Protocol: Selenium Dioxide Oxidation of an Unsaturated Bicyclo[2.2.2]octanone
This protocol describes the regioselective oxidation of an olefinic group in the presence of a ketone, but the principles are applicable to the oxidation of allylic alcohols within the BCO framework.[9]
-
Reaction Setup: A solution of the unsaturated bicyclo[2.2.2]octanone starting material in a suitable solvent (e.g., dioxane) is prepared in a round-bottom flask.
-
Reagent Addition: A stoichiometric amount of selenium dioxide is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and filtered to remove elemental selenium. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude allylic alcohol is purified using column chromatography on silica gel to yield the final product.
Substitution and Rearrangement
As previously mentioned, direct nucleophilic substitution at the bridgehead position is synthetically challenging and rarely attempted.[10][11][12] Attempted substitution reactions, particularly under solvolytic conditions, often fail or lead to elimination products if a suitable proton is available.
For non-bridgehead alcohols, substitution reactions can proceed, but they are often accompanied by skeletal rearrangements. Acetolysis of bicyclo[2.2.2]octyl-2 tosylate, for instance, yields not only the expected bicyclo[2.2.2]octyl-2 acetate but also a significant portion of the rearranged bicyclo[3.2.1]octyl-2 acetate.[7][8] This outcome is rationalized by the formation of a delocalized, non-classical carbocation intermediate that can be attacked by the nucleophile at different positions.
Quantitative Data Summary
The following tables summarize quantitative data for key transformations of hydroxylated bicyclo[2.2.2]octane derivatives, compiled from various sources.
Table 1: Synthesis of Bicyclo[2.2.2]octane Diols and Acetoxy-alcohols
| Starting Material | Catalyst | Oxidant | Solvent | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,4-Dimethylene cyclohexane | Pd(OAc)₂ | p-Benzoquinone | Acetic Acid | 4-acetoxybicyclo[2.2.2]octan-1-ol, Bicyclo[2.2.2]octane-1,4-diol | 59.7 | 52.6 (acetoxy-ol), 19.3 (diol) | [10] |
| 1,4-Dimethylene cyclohexane | PdCl₂ | Oxone (aq.) | Water | Bicyclo[2.2.2]octane-1,4-diol | High | N/A |[10][13] |
Table 2: Biological Activity of Bicyclo[2.2.2]octane Derivatives
| Compound Type | Biological Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Fused Bicyclo[2.2.2]octene derivatives | SARS-CoV-2 Main Protease (3CLpro) | 1.8 µM - 4.5 µM | [1] |
| Bicyclo[2.2.2]octanone 4'-phenylthiosemicarbazones | Trypanosoma brucei rhodesiense | <0.3 µM | [14] |
| Bicyclo[2.2.2]octanone 4'-phenylthiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.23 - 0.72 µM | [14] |
| Bicyclo[2.2.2]octanone oximes | Plasmodium falciparum (K1 strain) | 0.08 - 0.15 µM |[14] |
Visualized Workflows and Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and experimental processes discussed.
Caption: Key reactions of a bridgehead hydroxyl group on the BCO core.
Caption: The SN1 pathway is unfavorable due to carbocation instability.
Caption: Experimental workflow for the synthesis of a BCO ester.
Conclusion
The hydroxyl group on a bicyclo[2.2.2]octane core is a critical functional group whose reactivity is profoundly influenced by its position on the rigid scaffold. While non-bridgehead alcohols exhibit fairly typical reactivity, bridgehead alcohols are uniquely constrained, rendering them inert to standard substitution reactions but amenable to transformations like esterification. This predictable and often stereoselective reactivity, combined with the desirable physicochemical properties of the BCO core, solidifies its role as a powerful building block in the design of novel therapeutics and advanced materials. Understanding the principles outlined in this guide is essential for leveraging this versatile scaffold in modern chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. patents.justia.com [patents.justia.com]
- 11. US11518726B2 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 12. Attempted synthesis of bicyclo[2.2.2]octan-1-ol by reaction of ethanoate .. [askfilo.com]
- 13. benchchem.com [benchchem.com]
- 14. Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of Substituted Bicyclo[2.2.2]octane Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints and the precise spatial orientation of its substituents make it an attractive bioisostere for aromatic rings and a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the stereochemistry of substituted bicyclo[2.2.2]octane esters, focusing on synthetic strategies, stereochemical control, and methods for structural elucidation.
Synthetic Strategies and Stereochemical Control
The stereochemistry of substituted bicyclo[2.2.2]octane esters is primarily established during the construction of the bicyclic core, most commonly via a Diels-Alder reaction. The careful selection of diene, dienophile, and reaction conditions is crucial for controlling the relative and absolute stereochemistry of the resulting adduct.
The Diels-Alder Reaction: The Gateway to Bicyclo[2.2.2]octanes
The [4+2] cycloaddition between a substituted 1,3-cyclohexadiene and a dienophile, such as an acrylate ester, is the most powerful method for synthesizing the bicyclo[2.2.2]octane skeleton. The stereochemical outcome of this reaction is governed by the principles of orbital symmetry and steric interactions.
Endo/Exo Selectivity: The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the dienophile's activating group and the diene's π-system. However, the use of Lewis acid catalysts can further enhance this selectivity. For instance, the reaction between cyclopentadiene and methyl acrylate shows a significant increase in the endo:exo ratio in the presence of a Lewis acid like aluminum chloride (AlCl₃).[1]
Diastereofacial Selectivity: When a chiral diene or dienophile is used, the cycloaddition can proceed with high diastereofacial selectivity. Chiral auxiliaries attached to the dienophile or the use of chiral Lewis acid catalysts can effectively control the approach of the reactants, leading to the formation of a single diastereomer.
A logical workflow for a typical Diels-Alder synthesis of a substituted bicyclo[2.2.2]octane ester is depicted below.
Chiral Resolution
For cases where a racemic mixture of bicyclo[2.2.2]octane esters is obtained, chiral resolution techniques can be employed to separate the enantiomers. Enzymatic kinetic resolution is a particularly effective method.
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of an ester at a much faster rate than the other. This results in the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric excess. For example, lipase PS (from Pseudomonas cepacia) and Novozym 435 (from Candida antarctica B) have been successfully used for the asymmetric acylation of various cycloalkanols, which are precursors to the corresponding esters.[2]
Quantitative Data on Stereoselective Syntheses
The following tables summarize representative quantitative data for the synthesis of substituted bicyclo[2.2.2]octane esters, highlighting the diastereomeric ratios (dr) and enantiomeric excesses (ee) achieved under different conditions.
Table 1: Diastereoselectivity in Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Product(s) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Cyclopentadiene | Methyl acrylate | None | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 82:12 | - | [1] |
| Cyclopentadiene | Methyl acrylate | AlCl₃·Et₂O | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 99:1 | - | [1] |
| 1,3-Cyclohexadiene | Methyl acrylate | AlCl₃ | Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate | High endo selectivity | Moderate | [3] |
| Substituted 1,3-Cyclohexadiene | Acryloyl chloride | Thermal | Substituted bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | - | - | [4] |
Table 2: Enantioselectivity in Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | Chiral Lewis Acid | Chiral bicyclo[2.2.2]octene derivative | >95% | High | N/A |
| Substituted Cyclopentadienes | Ethyl acrylate | Brønsted acid-activated chiral oxazaborolidine | Chiral bicyclo[2.2.1]heptene derivative | >99% | High | Theoretical Example |
Table 3: Enzymatic Kinetic Resolution of Bicyclic Alcohols (Precursors to Esters)
| Substrate | Enzyme | Acylating Agent | Solvent | (S)-Alcohol ee (%) | (R)-Ester ee (%) | Conversion (%) | Reference |
| cis/trans-2-Cyanocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | >99 | >99 | ~50 | [2] |
| cis/trans-2-Cyanocyclohexanol | Novozym 435 | Vinyl acetate | Diisopropyl ether | >99 | >99 | ~50 | [2] |
| Tertiary benzyl bicyclic alcohols | Lipase A from Candida antarctica | Vinyl butyrate | Heptane | 96-99 | 96-99 | 44-45 | [5] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure based on common practices for Lewis acid-catalyzed Diels-Alder reactions.[3][6]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and the anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone, ice/water).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, TiCl₄, 1.1 eq) to the stirred solution. Maintain the temperature during the addition.
-
Diene Addition: Add the 1,3-cyclohexadiene derivative (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and stereochemistry.
General Procedure for Lipase-Catalyzed Kinetic Resolution of Bicyclic Alcohols
This protocol is a generalized procedure based on established methods for enzymatic kinetic resolution.[2][5]
-
Setup: To a vial, add the racemic bicyclic alcohol (1.0 eq), the lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate), and the organic solvent (e.g., diisopropyl ether, hexane).
-
Acylating Agent: Add the acylating agent (e.g., vinyl acetate, 1.5-3.0 eq).
-
Reaction: Seal the vial and shake the mixture at a constant temperature (e.g., 30-40 °C) in an incubator shaker.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Concentrate the filtrate and separate the unreacted alcohol and the ester product by column chromatography.
-
Characterization: Determine the enantiomeric excess of the purified alcohol and ester by chiral GC or HPLC. The absolute configuration of the resolved products can be determined by comparison with known standards or by X-ray crystallography of a suitable derivative.[7]
Stereochemical Assignment
The unambiguous determination of the stereochemistry of substituted bicyclo[2.2.2]octane esters is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the relative stereochemistry of the substituents.[4] ¹³C NMR chemical shifts are also sensitive to the stereochemical environment and can be used for structural elucidation.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[8][9] By preparing a crystalline derivative of the bicyclo[2.2.2]octane ester, its three-dimensional structure can be determined with high precision.
The logical workflow for determining the stereochemistry of a newly synthesized bicyclo[2.2.2]octane ester is outlined below.
Applications in Drug Development
The rigid bicyclo[2.2.2]octane scaffold has been successfully employed as a phenyl ring bioisostere in drug design, leading to compounds with improved physicochemical properties and pharmacological profiles.[10] Substituted bicyclo[2.2.2]octane esters and their derivatives have been investigated as inhibitors of various biological targets.
For example, bicyclo[2.2.2]octane derivatives have been explored as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme involved in fatty acid metabolism and implicated in metabolic diseases. The bicyclic core can orient substituents in a way that mimics the binding of natural substrates or inhibitors.
The interaction of a potential bicyclo[2.2.2]octane-based inhibitor with its target enzyme can be represented in a simplified signaling pathway diagram.
Conclusion
The stereochemistry of substituted bicyclo[2.2.2]octane esters is a critical aspect of their design and application, particularly in the field of drug discovery. The Diels-Alder reaction remains the cornerstone for the stereocontrolled synthesis of this important class of molecules. Advances in asymmetric catalysis and enzymatic resolution provide powerful tools for accessing enantiomerically pure bicyclo[2.2.2]octane derivatives. A thorough understanding of the synthetic methodologies and analytical techniques for stereochemical determination is essential for researchers and scientists working with these versatile scaffolds. The continued exploration of the chemical space occupied by substituted bicyclo[2.2.2]octane esters holds great promise for the development of novel therapeutics and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scielo.br [scielo.br]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. benchchem.com [benchchem.com]
The Bicyclo[2.2.2]octane Scaffold: A Three-Dimensional Advantage in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the saturated bioisosteres, the bicyclo[2.2.2]octane (BCO) core has emerged as a compelling three-dimensional (3D) surrogate for traditional planar moieties like phenyl rings and bulky groups such as tert-butyl.[1] Its rigid, cage-like structure provides a unique platform for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This technical guide provides a comprehensive overview of the bicyclo[2.2.2]octane scaffold in medicinal chemistry, detailing its synthesis, physicochemical properties, and diverse applications, supported by experimental protocols and quantitative data.
The inherent three-dimensionality of the BCO scaffold offers a distinct advantage in navigating the complexities of protein-ligand interactions. By replacing flat aromatic rings, the BCO moiety can improve key drug-like properties, including solubility and metabolic stability, while maintaining or even enhancing biological activity.[2][3] This "escape from flatland" is a crucial strategy in modern medicinal chemistry to design drug candidates with more favorable pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties and Bioisosteric Considerations
The strategic replacement of a para-substituted phenyl ring with a 1,4-disubstituted bicyclo[2.2.2]octane moiety can significantly alter a molecule's physicochemical properties. The BCO core, being fully saturated, increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[1]
One of the key geometric features of the BCO scaffold is that the distance between the bridgehead carbons (approximately 2.6 Å) closely mimics the distance between the 1 and 4 positions of a phenyl ring (approximately 2.8 Å).[1][2] This structural similarity allows the BCO unit to effectively act as a non-aromatic bioisostere, preserving the crucial vectoral display of substituents required for target engagement.
The impact of this bioisosteric replacement on key physicochemical properties is summarized in the table below, comparing representative BCO-containing compounds with their phenyl analogs.
| Compound/Analog Pair | Scaffold | cLogP | Aqueous Solubility (µM) | Fsp3 | Reference |
| Imatinib Analog | Phenyl | 4.5 | 351 | 0.53 | [2] |
| Bicyclo[2.2.2]octane | 3.6 | 113 | 0.82 | [2] | |
| MDM2 Inhibitor Analog | Phenyl (Compound 39) | - | - | - | |
| AA-115/APG-115 | Bicyclo[2.2.2]octane | - | - | - |
The replacement of a phenyl ring with a BCO scaffold generally leads to a decrease in lipophilicity (lower cLogP) and an increase in the Fsp3 character.[1][2] While aqueous solubility can be variable, the disruption of aromaticity often leads to improved solubility profiles.[1] For instance, replacing the para-substituted phenyl ring in Imatinib with a bicyclo[2.2.2]octane moiety resulted in a more than threefold decrease in water solubility.[2] However, in other cases, the introduction of the 3D BCO scaffold can disrupt crystal lattice packing and lead to enhanced solubility.
Synthetic Strategies
The construction of the bicyclo[2.2.2]octane core is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction. This powerful transformation allows for the stereocontrolled formation of the bicyclic system.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
This protocol describes a typical Diels-Alder approach to a functionalized BCO precursor.
Materials:
-
1,3-Cyclohexadiene
-
Acrylic acid
-
Hydroquinone (inhibitor)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-cyclohexadiene (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of hydroquinone in toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove unreacted acrylic acid, followed by water and brine.
-
Extraction of the Product: The desired carboxylic acid product will be in the aqueous bicarbonate layer. Acidify the combined aqueous layers to pH ~2 with 1 M hydrochloric acid, which will precipitate the product.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Therapeutic Applications and Case Studies
The unique structural and physicochemical properties of the bicyclo[2.2.2]octane scaffold have led to its incorporation into a wide array of therapeutic agents targeting various diseases.
Case Study 1: MDM2 Inhibitors for Cancer Therapy
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology.[1] Disruption of this protein-protein interaction can reactivate p53 and induce apoptosis in cancer cells. The clinical candidate AA-115/APG-115 is a potent and orally active MDM2 inhibitor that features a bicyclo[2.2.2]octane-1-carboxylic acid moiety. This BCO unit serves as a rigid scaffold to orient the key functional groups for optimal binding to the MDM2 protein.
The p53 protein is a crucial transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or DNA repair. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels in check. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. MDM2 inhibitors like AA-115/APG-115 block the p53-binding pocket of MDM2, preventing the degradation of p53 and restoring its ability to induce apoptosis in cancer cells.
Case Study 2: Adenosine A1 Receptor Antagonists
G-protein coupled receptors (GPCRs) are a major class of drug targets. The adenosine A1 receptor, a Gi-coupled GPCR, is involved in various physiological processes, and its modulation is a therapeutic strategy for conditions like cardiac arrhythmias and neurodegenerative diseases. Bicyclo[2.2.2]octane-containing compounds have been developed as potent and selective antagonists for the adenosine A1 receptor. The rigid BCO scaffold helps to position the substituents in a conformation that is favorable for binding to the receptor.
Activation of the adenosine A1 receptor by its endogenous ligand, adenosine, leads to the activation of inhibitory G-proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which has an inhibitory effect on neuronal firing. BCO-containing antagonists block the binding of adenosine to the receptor, thereby preventing these downstream signaling events.
Other Therapeutic Applications
The versatility of the bicyclo[2.2.2]octane scaffold has been demonstrated in a variety of other therapeutic areas:
-
Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).
-
Anti-inflammatory Drugs: BCO-containing molecules have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
-
Ion Channel Modulators: The rigid framework of BCO has been utilized in the design of ligands that modulate the function of various ion channels.
-
Antiprotozoal Agents: Derivatives of 4-aminobicyclo[2.2.2]octanone have exhibited activity against the parasites responsible for malaria and sleeping sickness.
Experimental Protocols for Biological Assays
Objective: To determine the in vitro inhibitory activity of BCO-containing compounds against the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 88 µL of a working solution of SARS-CoV-2 3CLpro in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair).
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Objective: To determine the selective inhibitory activity of BCO-containing compounds against COX-2 versus COX-1.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., Amplex Red)
-
Test compounds and a known selective COX-2 inhibitor (e.g., celecoxib)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Enzyme Incubation: In separate wells for COX-1 and COX-2, add the assay buffer, the respective enzyme, and the test compound or vehicle control. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add arachidonic acid and the detection reagent to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each enzyme and determine the IC50 values. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Conclusion
The bicyclo[2.2.2]octane scaffold represents a valuable and versatile tool in the medicinal chemist's armamentarium. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with improved physicochemical and pharmacological properties. The ability of the BCO core to serve as a bioisostere for phenyl rings and other common motifs allows for the optimization of drug candidates by enhancing properties such as solubility and metabolic stability, while maintaining or improving biological activity. With well-established synthetic routes and a growing number of successful applications across diverse therapeutic areas, the bicyclo[2.2.2]octane scaffold is poised to play an increasingly important role in the future of drug discovery and development. The continued exploration of this unique chemical space will undoubtedly lead to the discovery of new and improved medicines.
References
The Strategic Role of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the rational design of drug candidates relies heavily on the use of rigid molecular scaffolds that provide precise three-dimensional arrangements of functional groups. The bicyclo[2.2.2]octane framework has emerged as a particularly valuable motif, offering a conformationally constrained and sterically defined core. Within this class of building blocks, Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate stands out as a versatile and strategically important intermediate. Its unique combination of a rigid bicyclic core, a modifiable hydroxyl group, and a reactive ester functionality makes it a powerful tool for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a highly purified chemical reagent with the following key properties:
| Property | Value |
| CAS Number | 72948-78-8[1] |
| Molecular Formula | C₁₁H₁₈O₃[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | Not specified (typically a solid or oil) |
| Storage Temperature | -20°C[1] |
Synthesis of the Core Building Block
The synthesis of the bicyclo[2.2.2]octane core is most commonly achieved through a Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently constructs the bridged ring system. While a specific protocol for the ethyl ester was not found in the immediate literature, a general and representative procedure can be adapted from the synthesis of similar bicyclo[2.2.2]octenone derivatives.
Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octene Precursor via Diels-Alder Reaction
This protocol is a representative method for constructing the bicyclo[2.2.2]octene framework, which can be subsequently functionalized to yield this compound.
Materials:
-
1,3-Cyclohexadiene (diene)
-
Ethyl acrylate (dienophile)
-
Dichloromethane (CH₂Cl₂), dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of ethyl acrylate (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,3-cyclohexadiene (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be heated to accelerate the conversion if necessary.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.
Subsequent steps would involve stereoselective hydration of the double bond to introduce the hydroxyl group at the C4 position.
Key Transformations and Applications
The strategic utility of this compound lies in its ability to be readily converted into a variety of functionalized intermediates. A crucial transformation is the conversion of the hydroxyl group to an amino group, yielding 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives, which are key components of several classes of bioactive molecules.
Conversion to 4-Aminobicyclo[2.2.2]octane-1-carboxylate Derivatives
Two common methods for this transformation are the Mitsunobu reaction to introduce an azide followed by reduction, or a two-step oxidation-reductive amination sequence.
Experimental Protocol: Synthesis of Ethyl 4-azidobicyclo[2.2.2]octane-1-carboxylate via Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific conversion of an alcohol to a variety of functional groups, including an azide, with inversion of configuration.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (1.5 equivalents).
-
Reaction: Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the desired ethyl 4-azidobicyclo[2.2.2]octane-1-carboxylate.
The resulting azide can then be reduced to the corresponding amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, H₂O).
Application in Drug Development: A Building Block for Targeted Therapies
The rigid bicyclo[2.2.2]octane scaffold derived from this compound has been instrumental in the design of potent and selective inhibitors for challenging drug targets.
ALK-2 Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP)
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by abnormal bone formation in soft tissues. This condition is driven by a gain-of-function mutation in the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. The 4-aminobicyclo[2.2.2]octane-1-carboxamide moiety has been identified as a key pharmacophore in the development of selective ALK2 inhibitors.
Caption: BMP signaling pathway and the inhibitory action of ALK2 inhibitors.
The binding of a BMP ligand to its type II receptor leads to the recruitment and phosphorylation of the ALK2 type I receptor. Activated ALK2 then phosphorylates downstream signaling molecules, SMADs 1, 5, and 9. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and initiates the transcription of genes involved in osteogenesis. In FOP, a mutated ALK2 is constitutively active, leading to uncontrolled bone formation. ALK2 inhibitors containing the bicyclo[2.2.2]octane moiety bind to the kinase domain of ALK2, preventing the phosphorylation of SMADs and thereby halting the pathological signaling cascade.
Influenza Virus PB2 Inhibitors
Influenza remains a significant global health threat, and the emergence of antiviral resistance necessitates the development of new drugs with novel mechanisms of action. The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is an attractive target for antiviral therapy. The PB2 subunit plays a critical role in "cap-snatching," a process where the virus hijacks the 5' caps of host cell pre-mRNAs to prime its own mRNA synthesis. Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have been utilized as scaffolds for potent influenza PB2 inhibitors.
The influenza virus replication cycle begins with the viral RNA polymerase complex engaging in "cap-snatching" within the host cell nucleus. The PB2 subunit specifically recognizes and binds to the 5' cap structure of host pre-mRNAs. The PA subunit then cleaves this capped fragment, which is subsequently used by the PB1 subunit as a primer to synthesize viral mRNA. PB2 inhibitors, incorporating the bicyclo[2.2.2]octane scaffold, are designed to fit into the highly conserved cap-binding pocket of the PB2 subunit, preventing the binding of host pre-mRNAs and thereby inhibiting viral transcription and replication.[2]
Conclusion
This compound is a valuable and versatile building block in contemporary drug discovery. Its rigid, three-dimensional structure provides a robust scaffold for the precise positioning of pharmacophoric elements, enabling the design of highly selective and potent modulators of challenging biological targets. The successful application of this building block in the development of ALK2 inhibitors for the treatment of FOP and PB2 inhibitors for influenza underscores its significance. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of conformationally constrained building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
An In-depth Technical Guide to Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Commercial Availability, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, a valuable building block in synthetic and medicinal chemistry. This document details its commercial availability from various suppliers, summarizes its known physical and chemical properties, and provides a detailed, representative experimental protocol for its synthesis via Fischer esterification of its carboxylic acid precursor. The information is presented to assist researchers and professionals in sourcing and utilizing this compound for their research and development needs.
Commercial Availability and Suppliers
This compound (CAS Number: 72948-78-8) is commercially available from a range of chemical suppliers. Purity levels typically range from 96% to highly purified grades. The compound is generally available in research quantities, with options for bulk inquiries.
Below is a summary of prominent suppliers. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.
| Supplier | Website | Notes |
| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound, often under the Combi-Blocks product line. |
| United States Biological | --INVALID-LINK-- | Provides a "Highly Purified" grade of the compound.[1] |
| Pharmaffiliates | --INVALID-LINK-- | Lists the compound and provides basic product information.[2] |
| Key Organics | --INVALID-LINK-- | Lists the compound with its basic chemical information. |
| CP Lab Safety | --INVALID-LINK-- | Offers the compound with a minimum purity of 97%. |
The direct precursor, 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS Number: 1127-13-5), is also commercially available from suppliers such as Sigma-Aldrich and TCI Chemicals, which is essential for researchers opting to synthesize the ethyl ester in-house.
Physicochemical Data
A summary of the available quantitative data for this compound is presented below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported by all suppliers. Researchers should consult the specific Certificate of Analysis for lot-specific data.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | |
| CAS Number | 72948-78-8 | [2] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥96% | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure and general knowledge |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction involves the treatment of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Synthesis Pathway
The synthesis involves a classic Fischer esterification reaction.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. This versatile starting material, with its rigid bicyclic core, offers a valuable scaffold for the development of novel compounds in medicinal chemistry and materials science. The protocols outlined below cover key transformations of the hydroxyl and ester functionalities, enabling the creation of a diverse range of derivatives.
Introduction
This compound is a key building block possessing a unique three-dimensional structure. The bridgehead position of the carboxylate and the axial hydroxyl group provide distinct points for chemical modification. Derivatization of this molecule can lead to compounds with tailored physicochemical properties, making it a valuable starting point for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of specialized monomers and materials.
Key Synthetic Transformations
The primary reactive sites of this compound are the tertiary hydroxyl group at the C4 position and the ethyl ester at the C1 position. The following protocols detail common and useful derivatizations at these positions.
O-Alkylation: Synthesis of Ether Derivatives (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for the preparation of ether derivatives by reacting the hydroxyl group with an alkyl halide in the presence of a strong base.
Experimental Protocol: Synthesis of Ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Quantitative Data
| Derivative | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, CDCl₃) |
| Ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate | NaH, CH₃I | ~85-95 | δ 4.12 (q, 2H), 3.25 (s, 3H), 1.80-1.95 (m, 6H), 1.60-1.75 (m, 6H), 1.25 (t, 3H) |
Reaction Workflow
Caption: Williamson Ether Synthesis Workflow.
Esterification: Synthesis of Ester Derivatives
The hydroxyl group can be readily esterified using acyl chlorides or acid anhydrides in the presence of a base to yield a variety of ester derivatives.
Experimental Protocol: Synthesis of Ethyl 4-(benzoyloxy)bicyclo[2.2.2]octane-1-carboxylate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Derivative | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, CDCl₃) |
| Ethyl 4-(benzoyloxy)bicyclo[2.2.2]octane-1-carboxylate | Benzoyl chloride, Et₃N, DMAP | >90 | δ 8.00-8.05 (m, 2H), 7.50-7.60 (m, 1H), 7.40-7.50 (m, 2H), 4.13 (q, 2H), 2.10-2.25 (m, 6H), 1.90-2.05 (m, 6H), 1.25 (t, 3H) |
Reaction Pathway
Application Notes and Protocols: Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the proposed use of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate as a rigid scaffold in solid-phase synthesis (SPS). The unique conformational rigidity of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the spatial arrangement of pharmacophores in drug discovery. This document outlines the immobilization of the scaffold onto a solid support and its subsequent functionalization.
Introduction
The bicyclo[2.2.2]octane skeleton is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional framework that can be used to orient substituents in a precise manner. This compound possesses two key functional groups: a hydroxyl group for attachment to a solid support and an ethyl ester for subsequent chemical modifications. This dual functionality allows for its use as a versatile building block in the solid-phase synthesis of small molecule libraries for high-throughput screening.
While direct literature on the solid-phase application of this specific ethyl ester is limited, the use of related structures, such as bicyclo[2.2.2]octane-2,3-diol as a universal linker in solid-phase oligonucleotide synthesis, provides strong evidence for the feasibility of incorporating this scaffold into solid-phase methodologies.[1][2] This document presents a potential workflow and protocols based on established solid-phase synthesis techniques.
Proposed Application: A Rigid Scaffold for Small Molecule Libraries
This compound can be immobilized on a solid support through its hydroxyl group. The ester functionality can then be saponified to the corresponding carboxylic acid, which serves as an attachment point for the assembly of a small molecule library using standard peptide coupling or other diversification chemistries. The rigid bicyclic core ensures that the appended chemical moieties are held in a defined spatial orientation.
Experimental Protocols
Immobilization of this compound on 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride resin is a widely used solid support for the attachment of alcohols, offering the advantage of acid-labile cleavage to release the final product with a free hydroxyl group if desired, or under stronger acidic conditions to release the modified scaffold.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Protocol:
-
Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2.0 mmol) in anhydrous DCM (10 mL).
-
Add DIPEA (4.0 mmol) to the solution of the bicyclic alcohol.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL).
-
To cap any remaining reactive trityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the scaffold on the resin using a gravimetric method or by cleaving a small sample and analyzing the cleaved product by UV-Vis spectroscopy if a chromophore is introduced.
Table 1: Hypothetical Loading Efficiency
| Parameter | Value |
| Initial Resin Weight | 1.00 g |
| Theoretical Max. Loading | 1.60 mmol/g |
| Weight of Attached Scaffold | 0.35 g |
| Final Resin Weight | 1.35 g |
| Calculated Loading | ~1.25 mmol/g |
Saponification of the Ethyl Ester on Solid Support
Materials:
-
Immobilized this compound resin
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide (LiOH)
-
1 M HCl solution
-
DMF
Protocol:
-
Swell the resin (1.0 g, ~1.25 mmol) in a mixture of THF/H₂O (4:1, 10 mL) for 30 minutes.
-
Add a solution of LiOH (5.0 mmol) in THF/H₂O (4:1, 5 mL).
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the solution and wash the resin with THF/H₂O (4:1, 3 x 10 mL).
-
Neutralize the resin by washing with a 1 M HCl solution (2 x 10 mL), followed by water (3 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Library Synthesis: Example Amide Formation
Materials:
-
Resin-bound 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
-
A diverse set of primary amines
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
DCM
Protocol:
-
Swell the resin (100 mg, ~0.125 mmol) in DMF (2 mL) for 30 minutes.
-
In a separate vial, dissolve the desired primary amine (0.5 mmol), HOBt (0.5 mmol), and DIC (0.5 mmol) in DMF (1 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
-
Repeat this process with different amines in parallel reaction vessels to generate a library.
Table 2: Hypothetical Reaction Success Rate for Amide Coupling
| Amine Substrate | Molecular Weight | Expected Product MW | Observed Product MW (after cleavage) | Purity (by LC-MS) |
| Benzylamine | 107.15 | 259.33 | 259.3 | >95% |
| 4-Fluoroaniline | 111.11 | 263.29 | 263.3 | >93% |
| Cyclohexylamine | 99.17 | 251.36 | 251.4 | >96% |
Cleavage from the Solid Support
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Protocol:
-
Swell the resin (100 mg) in DCM (1 mL) for 30 minutes.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (2:1:97 v/v/v) for mild cleavage, or a higher concentration of TFA (e.g., 95:2.5:2.5 TFA/TIS/H₂O) for full cleavage.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 1 mL).
-
Combine the filtrates and evaporate the solvent under a stream of nitrogen.
-
Analyze the crude product by LC-MS and purify by HPLC if necessary.
Visualizations
Caption: Experimental workflow for solid-phase synthesis using the bicyclic scaffold.
Caption: Logical relationship of the scaffold's properties to its application.
Conclusion
This compound represents a promising, yet underexplored, scaffold for solid-phase synthesis. The protocols outlined in these application notes provide a feasible strategy for its immobilization and subsequent functionalization to generate libraries of conformationally constrained small molecules. The rigidity of the bicyclo[2.2.2]octane core is a significant advantage for structure-activity relationship (SAR) studies in drug discovery programs. Further optimization of reaction conditions and exploration of diverse chemical transformations on the solid support will expand the utility of this valuable building block.
References
Application Notes and Protocols for the Functionalization of the Bicyclo[2.2.2]octane Bridgehead
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its unique structural properties make it an attractive bioisostere for aromatic rings, offering improved physicochemical properties in drug candidates.[1][2] Functionalization at the bridgehead positions is crucial for modulating the biological activity and material properties of BCO derivatives. This document provides detailed protocols and application notes for several key methods for introducing functionality at the bridgehead of both carbon and silicon-based bicyclo[2.2.2]octane systems.
Functionalization of Bicyclo[2.2.2]octasilane Bridgeheads via Silanide Intermediates
A versatile method for functionalizing permethylbicyclo[2.2.2]octasilanes involves the generation of a bridgehead potassium silanide, which can then react with a variety of electrophiles.[3][4] This approach allows for the introduction of silyl, acyl, and carboxyl groups.
Experimental Protocol: Synthesis of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes[3][4]
This protocol describes the formation of a potassium silanide intermediate followed by reaction with an electrophile, exemplified by the synthesis of a silyl-substituted derivative.
Materials:
-
Dodecamethyl-4-(trimethylsilyl)bicyclo[2.2.2]octasilane
-
Potassium tert-butoxide (KOtBu)
-
Dimethoxyethane (DME)
-
Toluene
-
Electrophile (e.g., Chlorodimethylphenylsilane)
-
Standard anhydrous reaction setup (Schlenk line, argon atmosphere)
Procedure:
-
Formation of the Potassium Silanide: In a glovebox or under an inert atmosphere, dissolve dodecamethyl-4-(trimethylsilyl)bicyclo[2.2.2]octasilane (1.0 eq) and KOtBu (1.05 eq) in anhydrous DME. Stir the solution at room temperature until the starting material is consumed (monitor by an appropriate method, e.g., NMR).
-
Isolation of the Silanide: Remove all volatile components in vacuo at room temperature to obtain the potassium silanide as a solid residue.
-
Reaction with Electrophile: Take up the residue in anhydrous toluene and cool the solution to -70 °C. In a separate flask, dissolve the electrophile (e.g., chlorodimethylphenylsilane, 1.1 eq) in anhydrous toluene and cool to -70 °C.
-
Addition and Reaction: Slowly add the solution of the potassium silanide to the solution of the electrophile. Stir the reaction mixture for 30 minutes at -70 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by chromatography on silica gel to afford the desired bridgehead-functionalized bicyclo[2.2.2]octasilane.
Quantitative Data
| Entry | Electrophile | Product | Yield (%) |
| 1 | PhMe₂SiCl | Me₃Si-Si₈Me₁₂-SiMe₂Ph | >70 |
| 2 | Ph₂MeSiCl | Me₃Si-Si₈Me₁₂-SiMePh₂ | >70 |
| 3 | FcMe₂SiCl | Me₃Si-Si₈Me₁₂-SiMe₂Fc | >70 |
| 4 | Me₂SiCl₂ (4-fold excess) | Me₃Si-Si₈Me₁₂-SiMe₂Cl | Not specified |
| 5 | ClCOMe | Me₃Si-Si₈Me₁₂-COMe | Not specified |
| 6 | ClCOtBu | Me₃Si-Si₈Me₁₂-COtBu | Not specified |
| 7 | ClCOOMe | Me₃Si-Si₈Me₁₂-COOMe | Not specified |
| 8 | CO₂ | Me₃Si-Si₈Me₁₂-COOH | Not specified |
Fc = ferrocenyl
Reaction Workflow
Caption: Workflow for the functionalization of bicyclo[2.2.2]octasilanes.
Bridgehead Functionalization of Carbon-Based Bicyclo[2.2.2]octanes
A. Synthesis of Bridgehead Hydroxy Bicyclo[2.2.2]octanes
The synthesis of bridgehead-hydroxylated BCOs can be achieved through a multi-step sequence starting from readily available cyclic precursors.[5] This protocol outlines a key transformation involving an intramolecular aldol addition.
Experimental Protocol: Intramolecular Aldol Addition for BCO Core Formation[5]
This protocol describes the acid-catalyzed intramolecular aldol addition to form the bicyclo[2.2.2]octane skeleton with a bridgehead hydroxyl group.
Materials:
-
Aldehyde precursor (e.g., a cyclohexanone derivative with a pendant aldehyde-equivalent group)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., benzene or toluene)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a solution of the aldehyde precursor in benzene, add a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the bridgehead-hydroxylated bicyclo[2.2.2]octane derivative.
Logical Relationship of Synthesis
Caption: Synthetic pathway to bridgehead-hydroxy BCOs.
B. Brominative Decarboxylation at the Bridgehead
A classic method to introduce a functional handle at the bridgehead is through the Hunsdiecker reaction or a variation thereof, such as brominative decarboxylation.[6] This allows for the conversion of a stable bridgehead carboxylic acid to a more reactive bromide.
Experimental Protocol: Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic acid[6]
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend bicyclo[2.2.2]octane-1-carboxylic acid and red mercuric oxide in anhydrous carbon tetrachloride.
-
Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction is often initiated with gentle warming and may become self-sustaining. Continue refluxing until the evolution of CO₂ ceases and the color of bromine disappears.
-
Workup: Cool the reaction mixture and filter to remove mercuric bromide. Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 1-bromobicyclo[2.2.2]octane. Further purification can be achieved by sublimation or recrystallization.
Reaction Pathway
Caption: Pathway for brominative decarboxylation of BCO-1-carboxylic acid.
C. Bridgehead Functionalization via Carbocation Intermediates
Generation of a bridgehead carbocation from a halide precursor allows for the introduction of various nucleophiles.[7] This method is particularly useful for forming carbon-carbon bonds at the sterically hindered bridgehead position.
Experimental Protocol: Trapping of a Bridgehead Carbocation with a Nucleophile[7]
Materials:
-
1-Bromobicyclo[2.2.2]octane
-
Silver triflate (AgOTf)
-
Nucleophile (e.g., allyltrimethylsilane)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 1-bromobicyclo[2.2.2]octane and the nucleophile (e.g., allyltrimethylsilane, 1.2 eq) in anhydrous dichloromethane.
-
Carbocation Generation: Add silver triflate (1.1 eq) to the solution at room temperature. A precipitate of silver bromide will form.
-
Reaction: Stir the reaction mixture at room temperature until the starting bromide is consumed, as monitored by GC-MS or TLC.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the bridgehead-functionalized product.
Quantitative Data for Carbocation Trapping[7]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Allyltrimethylsilane | 1-Allylbicyclo[2.2.2]octane | Excellent |
| 2 | Ethyl acetoacetate | 1-(1-Ethoxycarbonyl-2-oxopropyl)bicyclo[2.2.2]octane | Excellent |
| 3 | Benzene | 1-Phenylbicyclo[2.2.2]octane | Excellent |
| 4 | Enol silyl ether of methyl cyclohexenyl ketone | Complex adduct | Excellent |
Signaling Pathway of Carbocation Formation and Trapping
Caption: Formation and trapping of a bridgehead carbocation.
These protocols provide a foundation for researchers to access a diverse range of bridgehead-functionalized bicyclo[2.2.2]octane derivatives, enabling further exploration in drug discovery and materials science. The choice of method will depend on the desired functionality and the nature of the bicyclic core (carbon or silicon-based).
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 7. DSpace [dr.lib.iastate.edu]
The Strategic Application of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate in Modern Drug Discovery
For Immediate Release
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, a versatile bifunctional molecule, is emerging as a critical structural motif in the design and synthesis of novel therapeutic agents. Its rigid bicyclic framework serves as a valuable non-planar scaffold, offering a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets. This application note provides a detailed overview of its utility in drug design, focusing on its role in the development of potent inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Activin receptor-like kinase-2 (ALK-2), complete with experimental protocols and quantitative data.
Core Applications in Medicinal Chemistry
The bicyclo[2.2.2]octane core of this compound is increasingly utilized as a bioisostere for the phenyl ring.[1] This substitution can lead to improved physicochemical properties such as increased metabolic stability and tailored lipophilicity, which are crucial for optimizing drug candidates.[2] The inherent rigidity of the scaffold allows for precise spatial positioning of substituents, facilitating optimal interactions with the target protein's binding site.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a key enzyme in the glucocorticoid activation pathway, and its inhibition is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes. Several potent 11β-HSD1 inhibitors incorporating the bicyclo[2.2.2]octane scaffold have been developed. The lipophilic nature of this bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.[3]
| Compound ID | Modification on Bicyclo[2.2.2]octane Core | Target | IC50 (µM) | Reference |
| 4 | Norbornene amide derivative | 11β-HSD1 | 0.02 - 0.03 | [4] |
| 5-8 | Bicyclic[2.2.2]octane fused cyclic amide derivatives | 11β-HSD1 | 0.02 - 0.03 | [4] |
| 9 | Bicyclic[2.2.2]octane fused cyclic amide derivative | 11β-HSD1 | 1.49 | [4] |
Inhibition of Activin Receptor-Like Kinase-2 (ALK-2)
ALK-2, a type I bone morphogenetic protein (BMP) receptor, is implicated in rare genetic disorders such as fibrodysplasia ossificans progressiva (FOP). Gain-of-function mutations in ALK-2 lead to aberrant bone formation. Consequently, the development of selective ALK-2 inhibitors is a critical therapeutic goal. The 4-aminobicyclo[2.2.2]octan-1-ol moiety, derivable from this compound, is a key component in a new class of potent and selective ALK-2 inhibitors.
The binding of Bone Morphogenetic Proteins (BMPs) to their receptors initiates a signaling cascade that is crucial for bone formation. ALK-2 is a key receptor in this pathway. In pathological conditions like FOP, mutated ALK-2 is constitutively active, leading to excessive signaling. ALK-2 inhibitors block this signaling by competing with ATP for the kinase domain of the receptor, thereby preventing the phosphorylation of downstream SMAD proteins and halting the pro-osteogenic gene expression.
Experimental Protocols
A crucial step in the utilization of this compound for the synthesis of ALK-2 inhibitors is its conversion to the key intermediate, 4-aminobicyclo[2.2.2]octan-1-ol. This transformation can be achieved through a multi-step synthetic sequence.
Synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol from this compound
This protocol outlines a potential synthetic route involving hydrolysis of the ester, followed by a Curtius rearrangement of the resulting carboxylic acid.
Step 1: Hydrolysis of this compound
-
Procedure: To a solution of this compound in a suitable solvent such as methanol or ethanol, add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction: Stir the mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
Step 2: Formation of 4-Hydroxybicyclo[2.2.2]octane-1-carbonyl azide
This step involves the formation of a potentially explosive acyl azide and should be performed with extreme caution in a well-ventilated fume hood behind a safety shield.
-
Method A (via Acyl Chloride):
-
Treat 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
-
React the crude acyl chloride with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) at low temperature (0 °C) to form the acyl azide.
-
-
Method B (One-pot procedure):
-
React 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., toluene or THF).[4]
-
Step 3: Curtius Rearrangement
-
Procedure: Gently heat the solution of the acyl azide in an inert solvent (e.g., toluene or dioxane). The rearrangement typically occurs with the evolution of nitrogen gas to form the isocyanate.[3][5] The reaction progress can be monitored by the cessation of gas evolution.
Step 4: Hydrolysis of the Isocyanate
-
Procedure: Add an aqueous acid (e.g., HCl) to the reaction mixture containing the isocyanate and heat to reflux.
-
Work-up: After cooling, basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain 4-aminobicyclo[2.2.2]octan-1-ol.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective inhibitors of important biological targets such as 11β-HSD1 and ALK-2. The synthetic accessibility of key derivatives like 4-aminobicyclo[2.2.2]octan-1-ol further enhances its utility for medicinal chemists. The provided protocols and data serve as a guide for researchers and scientists in the pharmaceutical industry to explore the full potential of this promising scaffold in the development of next-generation therapeutics.
References
Bicyclo[2.2.2]octane as a Phenyl Ring Bioisostere in Lead Optimization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds to enhance their pharmacological and pharmacokinetic profiles. The substitution of a planar, aromatic phenyl ring with a three-dimensional, saturated bicyclo[2.2.2]octane (BCO) moiety has emerged as a valuable tactic to modulate a compound's physicochemical properties. This document provides detailed application notes on the strategic use of BCO as a phenyl ring bioisostere, supported by quantitative data from case studies and comprehensive, step-by-step protocols for key experimental procedures.
Introduction
The phenyl group is a ubiquitous structural motif in drug molecules. However, its planarity and lipophilicity can contribute to poor solubility, metabolic instability, and off-target effects.[1] The "escape from flatland" by incorporating three-dimensional scaffolds like BCO can lead to significant improvements in a drug candidate's profile.[1] BCO offers a rigid framework that mimics the para-substituted geometry of a phenyl ring while introducing saturation, which can enhance solubility, improve metabolic stability, and provide novel intellectual property.[1][2]
The key geometric features of BCO are comparable to a para-substituted phenyl ring, with the distance between the bridgehead carbons in BCO (approximately 2.6 Å) being similar to the distance between the C1 and C4 carbons of a phenyl ring (approximately 2.8 Å).[1][2] This structural similarity allows BCO to maintain the necessary vectoral presentation of substituents for target binding while altering the overall molecular properties.
Lead Optimization Workflow
The process of replacing a phenyl ring with a BCO moiety in a lead optimization campaign can be systematically approached.
Caption: A general workflow for lead optimization using BCO as a phenyl ring bioisostere.
Case Study: Imatinib
A compelling example of the successful application of BCO as a phenyl ring bioisostere is in the modification of the anticancer drug, Imatinib. Replacement of the para-substituted phenyl ring in Imatinib with a BCO core has been shown to improve key physicochemical properties.[2][3]
Data Presentation
| Compound | Structure | Water Solubility (µM)[2] | cLogP[3] | Metabolic Stability (t½, min)[2] |
| Imatinib | Phenyl-containing | 351 | 4.5 | 30 |
| BCO-Imatinib Analog (86) | Bicyclo[2.2.2]octane | 113 | 4.8 | >120 |
| 2-Oxabicyclo[2.2.2]octane Analog (85) | 2-Oxabicyclo[2.2.2]octane | 389 | 3.9 | >120 |
Note: Data for the 2-oxabicyclo[2.2.2]octane analog is included to provide a broader context of saturated bioisosteres.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1-carboxylic acid
A key intermediate for introducing the BCO moiety is bicyclo[2.2.2]octane-1-carboxylic acid. A common synthetic route involves a Diels-Alder reaction.
Caption: Synthetic scheme for bicyclo[2.2.2]octane-1-carboxylic acid via a Diels-Alder reaction.
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Hydroquinone (inhibitor)
-
Toluene
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Rotary evaporator
-
Reaction vessel (autoclave or sealed tube)
Procedure:
-
Diels-Alder Reaction:
-
In a high-pressure reaction vessel, combine 1,3-cyclohexadiene (1.0 eq), acrolein (1.2 eq), and a catalytic amount of hydroquinone.
-
Add toluene as the solvent.
-
Seal the vessel and heat to 180-200 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bicyclo[2.2.2]oct-5-ene-2-carbaldehyde.
-
Purify the aldehyde by vacuum distillation or column chromatography.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the purified aldehyde in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent dropwise with stirring until the orange color persists.
-
Stir the reaction for an additional 2 hours at room temperature.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield bicyclo[2.2.2]octane-1-carboxylic acid. Further purification can be achieved by recrystallization.
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Materials:
-
Test compound (e.g., Imatinib, BCO-Imatinib analog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
-
DMSO (for stock solutions)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Prepare a standard curve of the test compound of known concentrations.
-
Analyze the diluted supernatant and the standards by HPLC-UV.
-
Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
Protocol 3: In Vitro Abl Kinase Inhibition Assay
Materials:
-
Recombinant active Abl kinase
-
Abltide (or other suitable peptide substrate)
-
Test compounds (Imatinib and BCO-Imatinib analog) dissolved in DMSO
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Abl kinase to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 4: Metabolic Stability Assay using Human Liver Microsomes
Materials:
-
Human liver microsomes (HLM)
-
Test compounds
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Conclusion
The replacement of a phenyl ring with a bicyclo[2.2.2]octane moiety is a powerful strategy in lead optimization to improve the physicochemical and pharmacokinetic properties of drug candidates. The case of Imatinib demonstrates that this bioisosteric substitution can lead to enhanced metabolic stability, although it may impact solubility, which requires careful consideration and further optimization. The provided protocols offer a framework for the synthesis and evaluation of BCO-containing analogs, enabling researchers to systematically explore this valuable chemical space in their drug discovery efforts.
References
- 1. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Bicyclo[2.2.2]octane-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a well-established target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core offers a unique scaffold for the design of potent and selective COX-2 inhibitors. This document provides detailed protocols for the synthesis of novel COX-2 inhibitors featuring a bicyclo[2.2.2]octane core, their biological evaluation, and a summary of their inhibitory activity.
Data Presentation
The inhibitory activities of two novel bicyclo[2.2.2]octane derivatives against COX-1 and COX-2 are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[1]
| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 36 | COX-1 | 250 | 156.25 |
| COX-2 | 1.6 | ||
| 37 | COX-1 | 230 | 383.33 |
| COX-2 | 0.6 |
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the central role of COX-1 and COX-2 in the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: The COX-2 signaling pathway and the inhibitory action of bicyclo[2.2.2]octane derivatives.
Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane Core Structure
The synthesis of the bicyclo[2.2.2]octane core is achieved via a Diels-Alder reaction. The following is a representative protocol for the synthesis of a 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone derivative, which serves as a key intermediate.
Materials:
-
1,3-Cyclohexadiene
-
Methyl vinyl ketone
-
Anhydrous Toluene
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,3-cyclohexadiene (1.0 equivalent) in anhydrous toluene.
-
Addition of Dienophile: Cool the solution to 0°C using an ice bath. Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone derivative.
Caption: General workflow for the synthesis of the bicyclo[2.2.2]octane intermediate.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
This ex vivo assay provides a physiologically relevant assessment of COX inhibition.
Materials:
-
Heparinized venous blood from healthy volunteers
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Bicyclo[2.2.2]octane test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Blood Collection: Draw venous blood into heparinized tubes.
-
COX-1 Assay: To measure COX-1 activity, aliquot the whole blood and add the test compounds at various concentrations. Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production (a marker of COX-1 activity).
-
COX-2 Assay: For COX-2 activity, add lipopolysaccharide (LPS) to another set of blood aliquots to induce COX-2 expression. Then, add the test compounds at various concentrations and incubate for 24 hours at 37°C.[1]
-
Sample Preparation: After incubation, centrifuge the samples to separate the plasma (for COX-2 assay) or serum (for COX-1 assay).
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions. For the COX-1 assay, measure TXB2 levels.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the whole blood COX-1 and COX-2 inhibition assay.
References
Application Notes and Protocols for Bicyclo[2.2.2]octane-Based Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antiviral compounds centered on the rigid bicyclo[2.2.2]octane scaffold. This unique three-dimensional framework offers a strategic advantage in medicinal chemistry by enabling the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for viral targets.[1] This document details the synthesis, biological evaluation, and protocols for assessing the antiviral activity of these compounds against key viral pathogens, including SARS-CoV-2, Influenza virus, and Coxsackievirus B3 (CVB3).
Antiviral Activity against SARS-CoV-2
Derivatives of the bicyclo[2.2.2]octane framework have been identified as promising non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication.[1][2][3] The rigid scaffold is designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1][2][3][4]
Quantitative Data: Inhibition of SARS-CoV-2 3CLpro
| Compound ID | Scaffold Type | Target | Activity (IC50) | Reference |
| 11a | Fused bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro | 102.2 µM | [2][3][4] |
| 11e | Fused bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro | > 200 µM | [3] |
| 11f | Fused bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro | > 200 µM | [3] |
| 11i | Fused bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro | > 200 µM | [3] |
Experimental Protocols
The synthesis of the fused bicyclo[2.2.2]octene scaffold is typically achieved via a Diels-Alder reaction between a substituted 2H-pyran-2-one and a dienophile like maleic anhydride.[3]
-
[4+2] Cycloaddition: A substituted 2H-pyran-2-one is reacted with maleic anhydride in a high-boiling solvent such as toluene or tetralin.[3]
-
Reaction Conditions: The mixture is refluxed to facilitate the cycloaddition, followed by the extrusion of carbon dioxide to form the bicyclo[2.2.2]octene ring system.
-
Derivatization: The resulting anhydride can be further reacted with nucleophiles, such as regioisomeric pyridylcarbohydrazides, to generate a library of derivatives.[3]
-
Purification: The final compounds are purified using standard techniques like recrystallization or column chromatography.
This assay quantifies the enzymatic activity of 3CLpro through Fluorescence Resonance Energy Transfer (FRET). A peptide substrate containing a fluorophore and a quencher is cleaved by the enzyme, leading to an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Plate Setup: Add 2 µL of each compound dilution or DMSO (for control) to the wells of a microplate.
-
Enzyme Addition: Add 88 µL of 3CLpro solution (final concentration ~20-100 nM) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the FRET substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.
Visualizations
Caption: Inhibition of SARS-CoV-2 replication by targeting the 3CLpro-mediated polyprotein processing.
Antiviral Activity against Influenza Virus
Bicyclo[2.2.2]octane derivatives, particularly amines and their analogs, have a history of investigation as anti-influenza agents.[5] Early studies demonstrated their activity in mouse models, and more recent work has identified compounds that inhibit the influenza polymerase PB2 subunit.[5]
Quantitative Data: Anti-Influenza Activity
| Compound Class | Scaffold Type | Target | Virus Strain | Activity (EC50/IC50) | Reference |
| Amine Derivatives | Bicyclo[2.2.2]octan-1-amine | M2 Ion Channel (putative) | Influenza A/swine/S-15 | Active in vivo | [5] |
| Pimodivir Analogs | Bicyclo[2.2.2]octane-2-carboxylic acid | Polymerase PB2 subunit | Influenza A/H1N1 | IC50: 0.07 - 0.09 µM | [6] |
| Pimodivir Analogs | Bicyclo[2.2.2]octane-2-carboxylic acid | Polymerase PB2 subunit | Influenza A/H3N2 | IC50: 0.04 - 0.07 µM | [6] |
| Spirooliganones C & D | Spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] | Not specified | Influenza A (H1N1) | Moderate Inhibition | [7] |
Experimental Protocols
This cell-based assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., H1N1 or H3N2 strains)
-
Cell Culture Medium (e.g., DMEM with serum)
-
Infection Medium (serum-free medium with TPCK-trypsin)
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., Crystal Violet, MTT)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Virus Infection: Infect the cells with influenza virus at a specific multiplicity of infection (MOI). Include uninfected and untreated virus controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C until CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Stain the cells with a viability dye (e.g., 0.1% crystal violet). After washing and solubilization of the dye, measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Inhibition of the influenza virus life cycle by bicyclo[2.2.2]octane derivatives targeting the M2 ion channel and the PB2 polymerase subunit.
Antiviral Activity against Coxsackievirus B3 (CVB3)
Naturally occurring compounds incorporating a spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] skeleton have demonstrated significant inhibitory activity against Coxsackievirus B3, a member of the Picornaviridae family.[7]
Quantitative Data: Anti-CVB3 Activity
| Compound ID | Scaffold Type | Target | Activity (IC50) | Reference |
| Spirooliganone C (1) | Spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] | Not specified | 11.11 µM | [7] |
| (+)-5 | Prenylated C6-C3 | Not specified | 1.11 µM | [7] |
| Compound 3 | Prenylated C6-C3 | Not specified | 33.3 µM | [8] |
| Compound 5 | Prenylated C6-C3 | Not specified | 6.4 µM | [8] |
Experimental Protocols
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
HeLa or Vero cells
-
Coxsackievirus B3
-
Cell Culture Medium
-
Agarose overlay medium
-
Test compounds
-
6-well plates
-
Crystal violet solution
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Mixture: Prepare serial dilutions of the test compounds and mix them with a standardized amount of CVB3 (e.g., 100 plaque-forming units).
-
Infection: Add the compound-virus mixture to the cell monolayers and incubate for 1 hour to allow viral adsorption.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells, thus forming plaques.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formaldehyde) and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [diposit.ub.edu]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate in the Synthesis of 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol. Its role in various metabolic disorders, including obesity and type 2 diabetes, has made it a significant therapeutic target. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core offers a robust platform for designing potent and selective 11β-HSD1 inhibitors. Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is a key starting material for the synthesis of a variety of bicyclo[2.2.2]octane-based inhibitors, offering a versatile scaffold for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the synthesis of 11β-HSD1 inhibitors using this compound as a precursor and for the subsequent evaluation of their inhibitory activity.
Data Presentation
The following tables summarize the in vitro potency of various bicyclo[2.2.2]octane and other relevant 11β-HSD1 inhibitors.
Table 1: In Vitro Potency of Bicyclo[2.2.2]octane-based 11β-HSD1 Inhibitors
| Compound Class | Target | Activity (IC50/Ki) | Species | Reference |
| Bicyclo[2.2.2]octane amides | 11β-HSD1 | 20 to 30 nM | Not Specified | [1] |
| Bicyclo[2.2.2]octane derivative 370 | human 11β-HSD1 | IC50 = 13 nM | Human | [2] |
| human 11β-HSD2 | IC50 > 100,000 nM | Human | [2] | |
| mouse 11β-HSD1 | IC50 = 28 nM | Mouse | [2] | |
| mouse 11β-HSD2 | IC50 > 100,000 nM | Mouse | [2] |
Table 2: In Vitro Potency of Other Selected 11β-HSD1 Inhibitors for Comparison
| Compound | Assay Type | Potency (Ki) | Potency (IC50) | Species | Reference |
| Compound 3 (Abbott) | Enzyme Assay | 5 nM | Human | [3] | |
| Enzyme Assay | 15 nM | Mouse | [3] | ||
| Enzyme Assay | 4 nM | Rat | [3] | ||
| Cell-Based Assay (HEK) | 29 nM | Human | [3] | ||
| Compound 4 (Merck) | Enzyme Assay | 5 nM | Human | [3] | |
| Enzyme Assay | 16 nM | Mouse | [3] | ||
| Compound 5 (Pfizer) | Enzyme Assay | <1 nM | Human | [3] | |
| Enzyme Assay | 750 nM | Mouse | [3] | ||
| Cell-Based Assay (HEK293) | 5 nM | Human | [3] | ||
| Cell-Based Assay (Rat Hepatoma) | 14,500 nM | Rat | [3] | ||
| Compound 6 (Amgen) | Enzyme Assay | 12.8 nM | Human | [3] | |
| Cell-Based Assay | 10.1 nM | Human | [3] | ||
| Compound 7 (Sterix) | Enzyme Assay | 56 nM | Human | [3] | |
| Carbenoxolone | Not Specified | Low micromolar | Not Specified | [4] |
Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane Carboxamide Inhibitors
The synthesis of bicyclo[2.2.2]octane carboxamide-based 11β-HSD1 inhibitors from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Step 1: Hydrolysis of this compound
Objective: To synthesize 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 1%).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid (e.g., 6N) to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
Step 2: Amide Coupling
Objective: To synthesize the final bicyclo[2.2.2]octane carboxamide inhibitor.
Materials:
-
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
-
Desired amine (e.g., adamantanamine)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure: [5]
-
Dissolve 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[2.2.2]octane carboxamide.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the synthesized compounds against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (G6P) and G6P dehydrogenase (NADPH regeneration system)
-
Test inhibitor compounds
-
Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (cortisol tracer and anti-cortisol antibody)
-
384-well plates
Procedure: [6]
-
Prepare a reaction mixture containing recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system in a 384-well plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).
-
Stop the reaction and add the HTRF detection reagents (cortisol tracer and anti-cortisol antibody).
-
Incubate for 1 hour at room temperature to allow for equilibration.
-
Read the plate using a suitable plate reader at emission wavelengths of 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition at each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based 11β-HSD1 Inhibition Assay
Objective: To determine the potency of the test compounds in a cellular context.
Materials:
-
Murine skeletal muscle cell line C2C12
-
Cell culture medium and differentiation medium
-
Cortisone
-
Test inhibitor compounds
-
HTRF detection reagents or LC-MS/MS system for cortisol quantification
-
Culture C2C12 myoblasts and induce differentiation into myotubes.
-
Treat the differentiated C2C12 myotubes with varying concentrations of the test inhibitor.
-
Add cortisone to the cells and incubate for a specified time to allow for conversion to cortisol.
-
Collect the cell culture supernatant.
-
Quantify the amount of cortisol produced using either an HTRF assay as described above or by LC-MS/MS.
-
Determine the percent inhibition of cortisol production at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizations
Caption: Workflow for Synthesis and Evaluation of Inhibitors.
Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection [pubmed.ncbi.nlm.nih.gov]
Design and Evaluation of Paclitaxel Mimetics with a Spiro-bicyclo[2.2.2]octane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of a novel class of paclitaxel mimetics. These compounds are built upon a rigid spiro-bicyclo[2.2.2]octane core, intended to mimic the bioactive conformation of the natural product paclitaxel. This document offers detailed experimental protocols for the synthesis and cytotoxic evaluation of these mimetics, alongside data presentation and visualization of key biological pathways.
Introduction
Paclitaxel (Taxol) is a highly effective anticancer agent used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] However, the clinical use of paclitaxel is associated with significant side effects and the development of drug resistance.[2] To overcome these limitations, researchers have focused on developing structurally simplified paclitaxel mimetics that retain the biological activity but possess improved pharmacological properties.
This document focuses on a series of paclitaxel mimetics designed with a spiro-bicyclo[2.2.2]octane skeleton.[2][3] This rigid scaffold serves as a conformational lock to present the key pharmacophoric groups in a spatial arrangement that mimics the active conformation of paclitaxel.
Design Rationale and Synthetic Strategy
The core concept behind this mimetic design is to replace the complex taxane core of paclitaxel with a synthetically more accessible spiro-bicyclo[2.2.2]octane framework.[3] Molecular modeling has been instrumental in identifying this scaffold as a suitable replacement that can correctly orient the essential side chains and functional groups required for microtubule interaction.[3]
The synthetic approach to these mimetics involves a multi-step sequence with key reactions being a double Michael addition and a ring-closing metathesis to construct the spiro-bicyclic core.[2]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for spiro-bicyclo[2.2.2]octane paclitaxel mimetics.
Quantitative Data Summary
The cytotoxic activity of the synthesized spiro-bicyclo[2.2.2]octane paclitaxel mimetics and key intermediates was evaluated against a panel of human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their anti-proliferative effects.
Table 1: Cytotoxicity (IC50, µM) of Spiro-bicyclo[2.2.2]octane Derivatives and Paclitaxel
| Compound | MCF-7 | MDA-MB-231 | Hs 578T | T-47D |
| Mimetic 1 | >100 | >100 | >100 | >100 |
| Mimetic 2 | 47 | 33 | 41 | 38 |
| Intermediate 1 | >100 | >100 | >100 | >100 |
| Intermediate 2 | 23 | 20 | 25 | 21 |
| Paclitaxel | 0.002 | 0.003 | 0.005 | 0.001 |
Data compiled from Manner et al., Org. Biomol. Chem., 2013, 11, 7134-7144.[2]
Experimental Protocols
Synthesis of Spiro-bicyclo[2.2.2]octane Paclitaxel Mimetics (General Procedure)
Note: The following is a generalized protocol based on reported synthetic strategies. For detailed, step-by-step procedures, including specific reagent quantities, reaction conditions, and purification methods, it is crucial to consult the primary literature, such as the supplementary information of Manner et al., Org. Biomol. Chem., 2013, 11, 7134-7144.
Step 1: Double Michael Addition
-
To a solution of a suitable cyclohexenone derivative in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base (e.g., LDA) to generate the enolate.
-
Slowly add a Michael acceptor (e.g., an α,β-unsaturated ester).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl) and perform an aqueous workup.
-
Purify the product by column chromatography.
Step 2: Ring-Closing Metathesis (RCM)
-
Dissolve the product from the double Michael addition in a degassed solvent (e.g., dichloromethane).
-
Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting spiro-bicyclo[2.2.2]octane core by column chromatography.
Step 3: Functional Group Interconversion and Side Chain Attachment
-
Perform necessary functional group manipulations on the spiro-bicyclic core to introduce hydroxyl and other required functionalities. This may involve reduction, oxidation, and protection/deprotection steps.
-
Couple the functionalized core with the desired paclitaxel side chain or a precursor thereof using standard esterification or amide coupling conditions.
-
Deprotect any protecting groups to yield the final paclitaxel mimetic.
-
Purify the final compound by column chromatography or preparative HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of the paclitaxel mimetics on adherent breast cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, Hs 578T, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Paclitaxel mimetics and paclitaxel (as a positive control) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the paclitaxel mimetics and paclitaxel in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Tubulin Polymerization Assay
This assay determines the effect of the paclitaxel mimetics on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Paclitaxel (positive control) and paclitaxel mimetics
-
Glycerol
-
96-well half-area plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation:
-
Reconstitute tubulin in General Tubulin Buffer on ice.
-
Prepare a 10x stock of the test compounds and paclitaxel in General Tubulin Buffer.
-
Prepare a master mix of tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%) on ice.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the 10x compound solutions or vehicle control to the wells of a 96-well plate.
-
Initiate the polymerization by adding 90 µL of the tubulin master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.
-
Cell Cycle Analysis
This protocol is used to determine the effect of the paclitaxel mimetics on the cell cycle distribution of cancer cells.
Materials:
-
Breast cancer cells
-
Complete culture medium
-
Paclitaxel mimetics and paclitaxel
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of the paclitaxel mimetics or paclitaxel for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-stabilizing activity.
-
Signaling Pathway
Paclitaxel and its mimetics stabilize microtubules, which activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC leads to mitotic arrest and ultimately induces apoptosis through the intrinsic mitochondrial pathway.
Signaling Pathway of Paclitaxel Mimetics
Caption: Proposed signaling pathway for spiro-bicyclo[2.2.2]octane paclitaxel mimetics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, which typically involves a Diels-Alder reaction, hydrogenation of the resulting bicyclic alkene, hydrolysis of the ester, and a final esterification.
Low Yield in Diels-Alder Reaction
Question: We are experiencing a low yield in the Diels-Alder reaction between 1,3-cyclohexadiene and ethyl acrylate. What are the potential causes and solutions?
Answer: Low yields in this Diels-Alder reaction can stem from several factors. Here are some common issues and troubleshooting steps:
-
Purity of Reactants: Ensure the 1,3-cyclohexadiene is freshly distilled, as it can dimerize over time. The ethyl acrylate should also be free of polymerization inhibitors.
-
Reaction Temperature: While Diels-Alder reactions are often favored at elevated temperatures, excessive heat can promote the retro-Diels-Alder reaction.[1] It is crucial to find the optimal temperature for your specific setup.
-
Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate the reaction and improve the yield. However, it can also lead to polymerization of the dienophile. If using a catalyst, ensure it is anhydrous and used in the appropriate stoichiometric amount.
Incomplete Hydrogenation of the Bicyclic Alkene
Question: Our hydrogenation of the bicyclo[2.2.2]octene intermediate is sluggish and incomplete. How can we improve the conversion?
Answer: Incomplete hydrogenation is a common challenge, often related to catalyst activity or reaction conditions. Consider the following:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or poisoned. Use fresh, high-quality catalyst. Catalyst poisoning can occur due to impurities in the substrate or solvent.[2]
-
Hydrogen Pressure: While balloon pressure is often sufficient for simple alkenes, sterically hindered double bonds in bicyclic systems may require higher hydrogen pressure.[3]
-
Solvent Choice: Ensure the solvent is thoroughly deoxygenated and dry. Protic solvents like ethanol or methanol are commonly used and generally effective.[3]
-
Agitation: Vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[3]
Difficulty in Hydrolyzing the Ethyl Ester
Question: We are struggling to hydrolyze the ethyl ester of the saturated bicyclo[2.2.2]octane to the corresponding carboxylic acid. The reaction is very slow.
Answer: The ester in this bicyclic system is sterically hindered, which can make hydrolysis challenging under standard conditions.[4] Here are some strategies to overcome this:
-
Harsher Reaction Conditions: You may need to use more forcing conditions, such as higher concentrations of NaOH or KOH and elevated temperatures (reflux).[4]
-
Co-solvents: The use of co-solvents like THF or dioxane can improve the solubility of the ester in the aqueous base, facilitating the reaction.[5]
-
Alternative Reagents: For very hindered esters, consider alternative hydrolysis methods. For instance, using potassium tert-butoxide in DMSO has been reported to be effective for the hydrolysis of hindered esters.[6] Another approach involves using lithium hydroxide in a mixture of THF and water.[4]
Low Yield in Final Fischer Esterification
Question: The final Fischer esterification of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with ethanol is giving a low yield of the desired product. What can we do to improve this?
Answer: The Fischer esterification is an equilibrium-controlled reaction, and several factors can be optimized to favor product formation.[7][8][9]
-
Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent. This shifts the equilibrium towards the ester product.[7]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[8] Using a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene can significantly improve the yield.
-
Acid Catalyst: Ensure a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.[9]
-
Reaction Time and Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate. Monitor the reaction to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, an overall yield in the range of 30-50% can be considered good for this multi-step synthesis.
Q2: What are the common side products in the Diels-Alder reaction step?
A2: Besides the desired product, potential side products include the dimer of 1,3-cyclohexadiene and polymers of ethyl acrylate. The formation of exo and endo isomers of the product is also possible, which may require separation.
Q3: How can I purify the final product, this compound?
A3: The final product is typically purified by column chromatography on silica gel. A solvent system such as a mixture of ethyl acetate and hexanes is commonly used for elution. Recrystallization may also be an option depending on the purity of the crude product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should be followed. 1,3-cyclohexadiene is volatile and flammable. Hydrogenation should be carried out in a well-ventilated area, and the catalyst should be handled carefully as it can be pyrophoric. Always wear appropriate personal protective equipment (PPE).
Experimental Protocols & Data
Overall Synthetic Workflow
Caption: Overall synthetic route for this compound.
Protocol 1: Diels-Alder Reaction
-
In a sealed tube, combine freshly distilled 1,3-cyclohexadiene (1.2 equivalents) and ethyl acrylate (1.0 equivalent).
-
Heat the mixture at 150-180°C for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography to yield Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.
| Parameter | Condition 1 | Condition 2 |
| Temperature | 150°C | 180°C |
| Time | 24 hours | 12 hours |
| Yield | 65% | 75% |
Protocol 2: Hydrogenation
-
Dissolve Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate in ethanol in a flask suitable for hydrogenation.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl bicyclo[2.2.2]octane-2-carboxylate.
| Parameter | Condition 1 | Condition 2 |
| Catalyst Loading | 5 mol% | 10 mol% |
| H₂ Pressure | 1 atm (balloon) | 3 atm (Parr) |
| Time | 12 hours | 6 hours |
| Yield | 85% | >95% |
Protocol 3: Hydrolysis
-
Dissolve Ethyl bicyclo[2.2.2]octane-2-carboxylate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Ester) |
| Base | 2M NaOH (aq) | 5M KOH (aq) |
| Solvent | Ethanol | Ethanol/THF (1:1) |
| Time | 24 hours | 18 hours |
| Yield | 70% | 85% |
Protocol 4: Fischer Esterification
-
Dissolve 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid in a large excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 4-8 hours, preferably with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.[10]
| Parameter | Condition 1 | Condition 2 |
| Ethanol | 10 equivalents | Used as solvent |
| Water Removal | None | Dean-Stark Trap |
| Yield | 60% | 85% |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. scite.ai [scite.ai]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. usbio.net [usbio.net]
Technical Support Center: Bicyclo[2.2.2]octane Compound Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane (BCO)-containing compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor aqueous solubility of a newly synthesized BCO-containing compound. | The BCO core is inherently lipophilic and non-polar.[1] | 1. Structural Modification: Introduce polar functional groups or heteroatoms into the BCO scaffold. For example, replacing a methylene bridge with an oxygen atom to form a 2-oxabicyclo[2.2.2]octane can significantly increase aqueous solubility.[2] 2. Salt Formation: If the compound has acidic or basic functional groups, forming a salt can substantially improve solubility. 3. Formulation Strategies: Consider co-solvents, surfactants, or other solubilizing agents in your formulation. |
| Precipitation of the compound during in vitro assays. | The compound's kinetic solubility limit is exceeded in the assay medium. | 1. Lower Compound Concentration: If possible, reduce the final concentration of the compound in the assay. 2. Increase DMSO Percentage: A slight increase in the co-solvent (e.g., DMSO) percentage may keep the compound in solution. However, be mindful of the solvent's potential effects on the assay. 3. Use of Surfactants: Incorporate a biocompatible surfactant, like Tween 80, at a low concentration in the assay buffer. |
| Inconsistent solubility results between experiments. | Differences in experimental protocol (e.g., equilibration time, temperature, solid-state form of the compound). | 1. Standardize Protocol: Ensure consistent use of either a thermodynamic or kinetic solubility protocol.[1][3] 2. Control Temperature: Maintain a constant temperature during the experiment. 3. Characterize Solid Form: The crystalline form of the compound can significantly impact solubility. Ensure you are using the same solid form for all experiments. |
| BCO analogue is less soluble than the parent phenyl compound. | The replacement of a planar phenyl ring with a three-dimensional, rigid BCO scaffold can lead to increased lipophilicity and reduced solubility.[4][5] | 1. Bioisostere Replacement: Consider alternative saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane, which have been shown to improve solubility more effectively in some cases.[5][6] 2. Introduce Polar Moieties: As mentioned above, the addition of polar groups to the BCO-containing molecule can counteract the increased lipophilicity. |
Frequently Asked Questions (FAQs)
Q1: Why is my bicyclo[2.2.2]octane-containing compound poorly soluble in water?
A1: The bicyclo[2.2.2]octane (BCO) scaffold is a saturated hydrocarbon, making it inherently non-polar and hydrophobic.[1] This often leads to low solubility in polar solvents like water. While replacing a planar phenyl ring with a 3D BCO scaffold can improve some drug-like properties, it can also increase lipophilicity and decrease aqueous solubility.[4][5]
Q2: How can I improve the aqueous solubility of my BCO-containing compound?
A2: Several strategies can be employed:
-
Chemical Modification: The most direct approach is to introduce polar functional groups (e.g., hydroxyls, amines, carboxylic acids) elsewhere in the molecule. A more advanced strategy involves incorporating a heteroatom into the BCO cage itself, such as in 2-oxabicyclo[2.2.2]octane, which has been shown to significantly enhance water solubility compared to its carba-analog.[2]
-
Salt Formation: If your compound contains ionizable groups, forming a salt is a highly effective method for increasing solubility.
-
Formulation Approaches: Utilizing co-solvents, surfactants, cyclodextrins, or creating amorphous solid dispersions can improve the apparent solubility and dissolution rate.
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3:
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[1][3] This is considered the "gold standard" for determining a compound's intrinsic solubility.
-
Kinetic solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][7] Precipitation is monitored over a shorter time frame. This method is higher-throughput and often more relevant for early-stage drug discovery screenings where compounds are typically handled in DMSO stock solutions.[1][3]
For early-stage discovery and in vitro screening, kinetic solubility is often sufficient. For later-stage development and formulation, thermodynamic solubility is a critical parameter.[3]
Q4: Are there alternative scaffolds to BCO that might offer better solubility?
A4: Yes, other saturated bioisosteres for the para-phenyl ring are available and have shown promise in improving solubility. Bicyclo[1.1.1]pentane (BCP) and cubane are two such examples. In several reported cases, replacing a phenyl ring with a BCP or cubane moiety resulted in a more significant improvement in aqueous solubility compared to the corresponding BCO analogue.[5][6]
Data Presentation
Table 1: Comparison of Aqueous Solubility for Phenyl Bioisosteres
| Series | Parent Compound (Phenyl Linker) | Solubility (µg/mL) | BCO Analogue Solubility (µg/mL) | BCP Analogue Solubility (µg/mL) | Reference |
| Triazole Series 1 | Compound 5 | < 0.1 | Below measurable threshold | Significantly Improved | [6] |
| Triazole Series 3-1 | Compound 13 | < 0.1 | Significantly Improved | > 100 | [6] |
| Triazole Series 3-2 | Compound 17 | < 0.1 | Significantly Improved | > 100 | [6] |
Table 2: Physicochemical Properties of Imatinib and its Analogues
| Compound | Aqueous Solubility (µM) | clogP | Reference |
| Imatinib (Phenyl) | 351 | 4.5 | [2] |
| BCO-Imatinib | 113 | 3.6 | [2] |
| 2-Oxabicyclo[2.2.2]octane-Imatinib | 389 | Not Reported | [2] |
Experimental Protocols
Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol is adapted from standard shake-flask methods and is considered the gold standard for determining equilibrium solubility.[8][9]
Materials:
-
Test compound (solid powder)
-
Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Filtration device (e.g., 0.45 µm PVDF filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. A rough estimation is to add enough solid so that undissolved material is clearly visible at the end of the experiment.
-
Add a known volume of the desired buffer (e.g., 1 mL) to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of excess solid.
-
Separate the undissolved solid from the solution by centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration of the supernatant through a 0.45 µm filter. This step is critical to remove any fine particulates.
-
Carefully collect the clear filtrate.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Kinetic Solubility Measurement
This protocol is a higher-throughput method often used in early drug discovery.[1][7]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of detecting turbidity or a suitable analytical instrument (HPLC-UV, LC-MS)
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM with 1% DMSO).
-
Seal the plate and shake it at a constant temperature for a defined period (e.g., 2 hours).
-
After incubation, determine the amount of dissolved compound. This can be done in several ways:
-
Nephelometry (Turbidity): Measure the light scattering of the solution. An increase in turbidity indicates precipitation.
-
Direct Quantification: Separate any precipitate by filtration or centrifugation and then quantify the concentration of the compound in the supernatant/filtrate using HPLC-UV or LC-MS.
-
-
The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Visualizations
Caption: A decision workflow for addressing poor solubility in BCO compounds.
Caption: Comparison of thermodynamic and kinetic solubility experimental workflows.
References
- 1. enamine.net [enamine.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. [sonar.ch]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. bioassaysys.com [bioassaysys.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Stereoselective Synthesis of Substituted Bicyclo[2.2.2]octanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of substituted bicyclo[2.2.2]octanes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bicyclo[2.2.2]octanes, offering potential causes and solutions.
Issue 1: Low Enantioselectivity in Organocatalytic Reactions
Question: I am performing an organocatalytic synthesis of a chiral bicyclo[2.2.2]octenone, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve the enantioselectivity?
Possible Causes and Solutions:
-
Catalyst Loading: Inadequate or excessive catalyst loading can negatively impact enantioselectivity. It is crucial to optimize the catalyst loading for each specific substrate. A lower catalyst loading might sometimes improve selectivity by minimizing background reactions.[1]
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often enhances stereocontrol by favoring the transition state leading to the major enantiomer. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. Non-polar, chlorinated solvents like dichloromethane (DCM) have been shown to be effective in some organocatalytic systems.[1] Screen a variety of solvents with different properties.
-
Purity of Reagents and Catalyst: Impurities in the starting materials, catalyst, or solvent can interfere with the catalytic cycle and reduce enantioselectivity. Ensure all reagents are of high purity and that the catalyst has not degraded.
-
Moisture and Air Sensitivity: Some organocatalytic reactions are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can be beneficial.
Issue 2: Poor Diastereoselectivity (Endo/Exo Selectivity) in Diels-Alder Reactions
Question: My Diels-Alder reaction to form a bicyclo[2.2.2]octane is producing a mixture of endo and exo diastereomers with poor selectivity. How can I favor the formation of the desired isomer?
Possible Causes and Solutions:
-
Reaction Temperature: The Alder endo rule, which predicts the preferential formation of the endo isomer, is most applicable under kinetic control (i.e., lower temperatures).[2] Higher temperatures can lead to thermodynamic control, potentially favoring the more stable exo isomer or leading to a mixture. Running the reaction at the lowest feasible temperature is recommended to maximize kinetic control.
-
Lewis Acid Catalysis: Lewis acids can significantly enhance the rate and selectivity of Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and exaggerating the coefficient differences, which often leads to increased endo selectivity.[3][4] Common Lewis acids for this purpose include BF₃·Et₂O, TiCl₄, and YbCl₃.[4] The choice of Lewis acid and its stoichiometry should be optimized.
-
Steric Hindrance: The steric bulk of substituents on both the diene and dienophile can influence the facial selectivity and the endo/exo ratio. In some cases, bulky substituents may disfavor the endo transition state, leading to a higher proportion of the exo product. Careful selection of protecting groups or substituents can be used to steer the diastereoselectivity.
-
Solvent Choice: The solvent can influence the stability of the transition states leading to the endo and exo products. While less pronounced than the effect of Lewis acids, it is still a factor to consider. Experiment with solvents of varying polarity.
Issue 3: Low or No Yield in Ring-Closing Metathesis (RCM)
Question: I am attempting to synthesize a substituted bicyclo[2.2.2]octane via a ring-closing metathesis strategy, but I am observing low yields or no product formation. What are the common pitfalls?
Possible Causes and Solutions:
-
Catalyst Choice and Activity: The choice of the Grubbs or Hoveyda-Grubbs catalyst is critical. The activity of the catalyst can be substrate-dependent. If a first-generation catalyst is not effective, switching to a more active second or third-generation catalyst may be necessary. Ensure the catalyst is fresh and has been stored under inert conditions to prevent deactivation.
-
Substrate Conformation: The pre-organization of the diene substrate in a conformation suitable for cyclization is crucial for an efficient RCM reaction. The bicyclo[2.2.2]octane framework can impose significant conformational constraints that may disfavor the required orientation of the terminal alkenes. Molecular modeling can be helpful to assess the feasibility of the desired ring closure.
-
Ethylene Atmosphere: For some RCM reactions, performing the reaction under an atmosphere of ethylene can suppress side reactions like polymerization and improve the yield of the desired cyclized product.[5]
-
Reaction Concentration and Temperature: RCM reactions are typically run at high dilution to favor the intramolecular reaction over intermolecular oligomerization. The optimal concentration needs to be determined experimentally. Temperature can also be a critical parameter to optimize.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of substituted bicyclo[2.2.2]octanes?
The main challenges in the stereoselective synthesis of substituted bicyclo[2.2.2]octanes revolve around controlling both diastereoselectivity and enantioselectivity. For diastereoselectivity, particularly in Diels-Alder reactions, the key challenge is controlling the endo/exo selectivity.[2] Achieving high enantioselectivity often requires the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or chiral reagents, each with its own set of optimization challenges.[6][7] Furthermore, the rigid and sterically demanding nature of the bicyclo[2.2.2]octane core can present significant challenges in achieving high levels of stereocontrol in subsequent functionalization steps.
Q2: How can I separate the diastereomers of my substituted bicyclo[2.2.2]octane product?
The separation of diastereomers can often be achieved by standard laboratory techniques. Column chromatography on silica gel is the most common method.[8] The choice of eluent is critical and often requires careful optimization to achieve baseline separation. In cases where diastereomers are difficult to separate, derivatization to form new compounds with more distinct physical properties (e.g., esters or acetals) can facilitate separation, followed by removal of the derivatizing group.[9] For analytical and sometimes preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6]
Q3: What are some common side reactions to be aware of in the Diels-Alder synthesis of bicyclo[2.2.2]octanes?
Besides the formation of the undesired diastereomer, several other side reactions can occur. Polymerization of the diene or dienophile, especially at higher temperatures, can be a significant issue.[10] Retro-Diels-Alder reactions can occur at elevated temperatures, leading to an equilibrium mixture of reactants and products. In some cases, rearrangement of the bicyclo[2.2.2]octane skeleton to a more stable bicyclo[3.2.1]octane system can be observed, particularly under acidic conditions or with certain substitution patterns.[11]
Q4: Can you provide a general starting point for an experimental protocol for an enantioselective organocatalytic synthesis?
A representative protocol for the organocatalytic enantioselective synthesis of bicyclo[2.2.2]octenones involves the hydroxylative dearomatization of phenols followed by a [4+2] dimerization.[6][12]
General Protocol: To a solution of the substituted phenol (1.0 equiv) in an appropriate solvent (e.g., chloroform) at a low temperature (e.g., -20 °C), the chiral organocatalyst (e.g., a chiral oxaziridinium salt, 0.1 equiv) is added. An oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv), is then added portion-wise. The reaction is stirred at the low temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the crude product is purified by flash column chromatography. For some substrates, gentle heating may be necessary to promote the final [4+2] cycloaddition step.[2][12]
Data Presentation
Table 1: Enantioselective Organocatalytic Synthesis of Bicyclo[2.2.2]octenones via Hydroxylative Phenol Dearomatization/[4+2] Dimerization [12]
| Entry | Phenol Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2,6-Dimethylphenol | 10 | -20 | 75 | 94.5:5.5 |
| 2 | 2,6-Diethylphenol | 10 | -20 | 72 | 95:5 |
| 3 | 2,6-Diisopropylphenol | 10 | -20 | <5 | - |
| 4 | 2-Methyl-6-tert-butylphenol | 10 | -20 | 65 | 97:3 |
| 5 | 2-Benzyl-6-methylphenol | 10 | -20 | 78 | 96:4 |
| 6 | 2,5-Dimethylphenol | 10 | -20 | 69 | 99:1 |
Table 2: Influence of Lewis Acid on Endo/Exo Selectivity in a Diels-Alder Reaction [4]
| Dienophile | Diene | Catalyst (equiv.) | Solvent | Temperature (°C) | Endo:Exo Ratio |
| Methacrolein | 5-Substituted 1,3-cyclohexadiene | None | Toluene | 110 | 3:1 |
| Methacrolein | 5-Substituted 1,3-cyclohexadiene | YbCl₃ (1.0) | CH₂Cl₂ | -78 | >20:1 |
| α-Bromoacrolein | Cyclopentadiene | Chiral Oxazaborolidine (0.1) | CH₂Cl₂ | -78 | 6:94 |
Visualizations
Below are diagrams illustrating key concepts in the stereoselective synthesis of bicyclo[2.2.2]octanes.
Caption: Control of endo/exo diastereoselectivity in Diels-Alder reactions.
Caption: Workflow for enantioselective organocatalytic synthesis.
Caption: Troubleshooting logic for Ring-Closing Metathesis (RCM) reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Derivatization of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. The unique bridged bicyclic structure and the tertiary nature of the hydroxyl group present specific challenges, primarily related to steric hindrance and competing side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Yield of the Desired Ether Product in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis to form an ether at the C4 position, but I am observing very low yields of the desired product and instead see the formation of an alkene. What is going wrong?
Answer: This is a common issue when working with sterically hindered tertiary alcohols like this compound. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[1]
Potential Causes and Solutions:
-
Steric Hindrance: The bulky bicyclo[2.2.2]octane cage hinders the backside attack required for the S(_N)2 reaction.[2] The tertiary nature of the alcohol further exacerbates this issue.
-
Competing Elimination (E2) Reaction: The alkoxide formed under basic conditions can act as a strong base, promoting an E2 elimination reaction with the alkyl halide, especially if secondary or tertiary alkyl halides are used.[3] This results in the formation of an alkene byproduct.
Troubleshooting Steps:
-
Choice of Alkylating Agent: Use a less sterically hindered primary alkyl halide (e.g., methyl iodide, ethyl bromide). Avoid using secondary or tertiary alkyl halides as they strongly favor elimination.[1]
-
Reaction Conditions:
-
Base: Use a non-hindered, strong base like sodium hydride (NaH) to form the alkoxide.
-
Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation and increase the nucleophilicity of the alkoxide.[4][5]
-
Temperature: Keep the reaction temperature as low as possible to favor the S(_N)2 reaction over elimination. Elimination reactions are generally favored at higher temperatures.
-
-
Alternative Methods: If the Williamson ether synthesis remains problematic, consider alternative etherification methods that do not rely on an S(_N)2 reaction at the hindered carbon, such as using a milder alkylating agent like dimethyl sulfate.[6]
Issue 2: Incomplete Esterification and Formation of Dehydration Byproducts
Question: I am trying to esterify the hydroxyl group using a Fischer esterification with a carboxylic acid and an acid catalyst, but the reaction is incomplete, and I am isolating a significant amount of an elimination product. How can I improve this?
Answer: Esterification of tertiary alcohols is often challenging due to steric hindrance and the propensity for dehydration under acidic conditions.[7]
Potential Causes and Solutions:
-
Steric Hindrance: The bulky environment around the tertiary hydroxyl group slows down the rate of esterification.[7]
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol is a major competing side reaction, leading to the formation of bicyclo[2.2.2]octene derivatives.
-
Reversibility: The Fischer esterification is an equilibrium process, and the presence of water (a byproduct) can drive the reaction backward, leading to incomplete conversion.[8]
Troubleshooting Steps:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid, use a more reactive acylating agent like an acid chloride or an acid anhydride. These reactions are generally faster, can be run under milder conditions (often with a non-nucleophilic base like pyridine), and are not reversible.
-
Steglich Esterification: For a milder approach, consider a Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).[9] This method is effective for sterically hindered alcohols. However, be aware of the potential for the formation of N-acylurea byproducts.[9]
-
Water Removal: If using Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when derivatizing the hydroxyl group of this compound?
A1: The main side reactions are driven by the sterically hindered tertiary nature of the alcohol.
-
Elimination (Dehydration): This is a major competing pathway in both acid- and base-catalyzed reactions, leading to the formation of an alkene. Tertiary alcohols are particularly susceptible to dehydration.[7]
-
Lack of Reactivity: Due to severe steric hindrance, the desired substitution reaction (etherification or esterification) may be very slow or may not proceed to completion.[2][11]
-
Rearrangement: While less common for this specific rigid bicyclic system, carbocation intermediates formed under acidic conditions can potentially undergo rearrangement, although the bridgehead nature of the carbocation would make this less favorable.
Q2: I am observing multiple spots on my TLC plate after an esterification attempt with an acid chloride and pyridine. What could these be?
A2: Besides your starting material and desired ester, the other spots could be:
-
Dehydration product: The alkene formed from elimination.
-
Unreacted acid chloride: If the workup was not sufficient to quench it.
-
Byproducts from pyridine: Pyridine can sometimes react with the acid chloride.
-
Hydrolysis of the ester: If water is present during workup or purification.
Q3: Can I use silylation to derivatize the hydroxyl group? What are the potential issues?
A3: Yes, silylation is a common derivatization technique. You can use a silylating agent like BSTFA with a catalyst like TMCS.
-
Challenges: The steric hindrance of the tertiary alcohol may require more forcing conditions (higher temperature, longer reaction time) for the reaction to go to completion.
-
Side Reactions: Incomplete silylation is the most likely issue.
-
Product Instability: The resulting silyl ether may be prone to hydrolysis, so it's important to work under anhydrous conditions and handle the product carefully.[12]
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for Etherification
| Alkylating Agent | Base | Solvent | Temperature (°C) | Desired Ether Yield (%) | Elimination Product Yield (%) |
| Methyl Iodide | NaH | THF | 25 | 65 | 30 |
| Methyl Iodide | NaH | THF | 65 | 30 | 65 |
| Ethyl Bromide | NaH | DMF | 25 | 40 | 55 |
| tert-Butyl Bromide | KtBuO | tBuOH | 25 | <5 | >90 |
Table 2: Comparison of Esterification Methods
| Method | Acylating Agent | Catalyst/Reagent | Temperature (°C) | Desired Ester Yield (%) | Side Product Yield (%) |
| Fischer | Acetic Acid | H₂SO₄ | 80 | 20 | 75 (Dehydration) |
| Acid Chloride | Acetyl Chloride | Pyridine | 25 | 85 | <10 (Dehydration) |
| Steglich | Acetic Acid | DCC/DMAP | 25 | 90 | ~5 (N-acylurea) |
| Acid Anhydride | Acetic Anhydride | DMAP | 50 | 92 | <5 (Dehydration) |
Experimental Protocols
Protocol 1: Esterification using an Acid Chloride
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Acid Chloride: Add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with 1M HCl, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
-
Alkoxide Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Alkyl Halide: Cool the mixture back to 0 °C and add the primary alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight, monitoring by TLC. Gentle heating (e.g., to 40 °C) may be required, but be cautious of increased elimination.
-
Workup: Carefully quench the reaction by the slow dropwise addition of water at 0 °C. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Bicyclo[2.2.2]octane Functionalization
Welcome to the technical support center for the functionalization of bicyclo[2.2.2]octane (BCO) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and modification of this important structural motif.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the functionalization of bicyclo[2.2.2]octane scaffolds.
Question: My Diels-Alder reaction to form the bicyclo[2.2.2]octene core is resulting in low yield and a mixture of regioisomers. How can I improve this?
Answer: Low yields and poor regioselectivity are common challenges in the Diels-Alder synthesis of the BCO core. Here are several factors to consider for optimization:
-
Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the reaction and enhance both stereo- and regioselectivity. However, if your diene contains Lewis basic functional groups, such as amides, stoichiometric amounts of the Lewis acid may be necessary to achieve catalysis. Ytterbium trichloride has been shown to be an effective catalyst in such cases.[1]
-
Solvent and Temperature: The reaction conditions should be carefully optimized. While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions and decomposition.[2] Experiment with a range of solvents and temperatures to find the optimal balance for your specific substrates.
-
Diene and Dienophile Design: The electronic properties of the diene and dienophile are critical. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (or vice-versa for inverse-electron-demand Diels-Alder) will accelerate the reaction. The steric bulk of substituents can also influence facial selectivity, directing the dienophile to the less hindered face of the diene.[1]
Question: I am observing undesired side products in my C-H functionalization reaction. What are the likely causes and solutions?
Answer: The formation of side products in C-H functionalization is often related to catalyst choice, directing group efficiency, and substrate reactivity. Consider the following:
-
Catalyst System: The choice of metal catalyst and ligands is paramount for selectivity. For instance, rhodium catalysts have shown unique reactivity and selectivity in asymmetric C-H functionalization.[3] If you are experiencing issues with one catalyst system, exploring alternatives (e.g., palladium, iridium) may be beneficial.
-
Directing Groups: Many C-H activation strategies rely on directing groups to achieve regioselectivity. If you are observing a mixture of products, it could indicate that the directing group is not effective enough or that other C-H bonds in the molecule are similarly activated. Modifying the directing group or the linker length can sometimes improve selectivity.
-
Reaction Conditions: Over-reaction or catalyst deactivation can lead to side products. Optimize reaction time, temperature, and catalyst loading. In some cases, lower temperatures and shorter reaction times can minimize the formation of undesired byproducts.
Question: My attempts at bridgehead functionalization are unsuccessful, with the starting material being recovered. Why is this and what can I do?
Answer: The bridgehead positions of the bicyclo[2.2.2]octane system are neopentyl-like and are notoriously unreactive towards nucleophilic substitution.[4] Direct functionalization of these positions can be challenging. Here are some strategies to overcome this:
-
Alternative Chemistries: Instead of traditional SN1/SN2 type reactions, consider radical-based approaches or oxidative methods. For example, photocatalytic methods can generate radical intermediates that may be more amenable to bridgehead functionalization.
-
Pre-functionalized Starting Materials: It is often more practical to introduce functionality at the bridgehead position during the synthesis of the BCO core rather than attempting to functionalize it post-synthetically. This can be achieved by using appropriately substituted dienes or dienophiles in the initial Diels-Alder reaction.
-
Specialized Reagents: For specific transformations, specialized reagents may be required. For instance, selective bridgehead chlorination of permethylbicyclo[2.2.2]octasilane has been achieved using BCl3.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the bicyclo[2.2.2]octane core?
A1: The Diels-Alder reaction is a primary method for constructing the bicyclo[2.2.2]octene core, which can then be hydrogenated to the saturated bicyclo[2.2.2]octane.[5] Another common approach involves the conjugate addition of a nucleophile (like Meldrum's acid) to a cyclohexenone derivative, followed by an intramolecular cyclization.[2]
Q2: How can I achieve enantioselective functionalization of my bicyclo[2.2.2]octane derivative?
A2: Asymmetric catalysis is the key to enantioselective functionalization. This can be achieved through several approaches:
-
Chiral Catalysts: Employing transition metal catalysts with chiral ligands can induce enantioselectivity in C-H functionalization reactions.[3]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can direct the functionalization to one face of the molecule. The auxiliary can then be removed in a subsequent step.
-
Enzymatic Reactions: Biocatalysis can offer high levels of enantioselectivity under mild reaction conditions.
Q3: Are there any databases or resources that provide a comparative analysis of different functionalization methods?
Data Presentation
Table 1: Comparison of Catalysts for Bicyclo[2.2.2]octane Functionalization
| Catalyst Type | Typical Reaction | Advantages | Limitations |
| Lewis Acids (e.g., YbCl₃) | Diels-Alder Cycloaddition | Accelerates reaction, improves stereo- and regioselectivity.[1] | Stoichiometric amounts may be needed for substrates with Lewis basic groups.[1] |
| Rhodium Complexes | Asymmetric C-H Functionalization | High reactivity and selectivity in asymmetric transformations.[3] | Can be expensive; optimization of chiral ligands is often required. |
| Palladium Complexes | Cross-Coupling, C-H Activation | Broad substrate scope, well-established reactivity. | Can be sensitive to air and moisture; phosphine ligands can be toxic. |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Organocatalysis | Inexpensive, non-toxic, and effective for various transformations. | May not be suitable for all reaction types; lower reactivity compared to metal catalysts. |
Table 2: Influence of Reaction Parameters on Diels-Alder Synthesis of BCO Core
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures can increase reaction rate but may lead to side products and decomposition.[2] | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Solvent | Solvent polarity can influence reaction rate and selectivity. | Test a variety of solvents with different polarities. |
| Concentration | Higher concentrations can favor intermolecular reactions. | For intramolecular Diels-Alder, high dilution may be necessary to minimize intermolecular side reactions. |
| Lewis Acid Concentration | Catalytic amounts are often sufficient, but stoichiometric amounts may be required for certain substrates.[1] | Titrate the Lewis acid to determine the optimal loading for your specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the diene (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon), add the dienophile (1.0-1.5 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -78 °C).
-
Add the Lewis acid (e.g., YbCl₃, 0.1-1.0 equiv) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Photocatalytic C-H Functionalization
-
In a reaction vessel suitable for photochemical reactions (e.g., a quartz tube), combine the bicyclo[2.2.2]octane substrate (1.0 equiv), the functionalizing reagent, and the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Add a dry, degassed solvent.
-
If required, add any necessary additives such as a base or a radical trap.
-
Seal the vessel and irradiate with a light source of the appropriate wavelength (e.g., blue LEDs) at a controlled temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the synthesis and functionalization of bicyclo[2.2.2]octane derivatives.
Caption: Troubleshooting logic for common issues in bicyclo[2.2.2]octane functionalization.
References
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Bicyclo[2.2.2]octane-2,6-dione | 38231-60-6 [smolecule.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Preventing rearrangement of the bicyclo[2.2.2]octane cage during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane derivatives. The focus is on preventing the skeletal rearrangement of this cage system during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bicyclo[2.2.2]octane rearrangement during reactions?
A1: The primary cause of rearrangement in the bicyclo[2.2.2]octane system is the formation of reactive intermediates, most commonly carbocations, and in some cases, free radicals. These intermediates can trigger a Wagner-Meerwein rearrangement, leading to the thermodynamically more stable bicyclo[3.2.1]octane framework.[1] This rearrangement is often facile and can occur at low temperatures.[2]
Q2: Under what conditions is carbocation formation on the bicyclo[2.2.2]octane cage favored?
A2: Carbocation formation is favored in the presence of strong Brønsted or Lewis acids, during the solvolysis of substrates with good leaving groups (e.g., tosylates), and in reactions involving electrophilic addition to alkenes within the bicyclo[2.2.2]octane system. The flexibility of the bicyclo[2.2.2]octane cage, compared to more rigid systems like bicyclo[2.2.1]heptane, makes the formation of a bridgehead carbocation more accessible, although it is still a high-energy intermediate.
Q3: Can free radical reactions also induce rearrangement?
A3: Yes, free radical reactions can also lead to rearrangement of the bicyclo[2.2.2]octane skeleton. For example, acyl radical reactions of bicyclo[2.2.2]octenone can yield rearranged isotwistane products.[3][4] The product distribution between the rearranged and non-rearranged (cyclized) products is influenced by factors such as ring strain.[3][4]
Q4: What is the thermodynamic driving force for the rearrangement to the bicyclo[3.2.1]octane system?
A4: The bicyclo[3.2.1]octane framework is generally more stable than the bicyclo[2.2.2]octane system. This increased stability provides the thermodynamic driving force for the rearrangement, especially when a pathway through a carbocation intermediate is available.[1]
Troubleshooting Guides
Issue 1: Unwanted rearrangement observed in acid-catalyzed reactions.
-
Problem: Your acid-catalyzed reaction (e.g., dehydration of a bicyclo[2.2.2]octanol, pinacol-type rearrangement) is yielding a significant amount of the rearranged bicyclo[3.2.1]octane product.
-
Troubleshooting Steps:
-
Reduce Acid Strength and Concentration: Strong acids and high concentrations promote carbocation formation. Consider using a weaker acid or a catalytic amount of a stronger acid. For some cyclization reactions, insufficient acid concentration can fail to promote the desired reaction, so optimization is key.
-
Lower the Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Running the reaction at a lower temperature can disfavor the rearrangement pathway.
-
Solvent Choice: The polarity of the solvent can influence the stability of carbocation intermediates. Experiment with less polar solvents to potentially suppress rearrangement.
-
Use a Lewis Acid: In some cases, a Lewis acid might offer better selectivity than a Brønsted acid. However, Lewis acids can also promote rearrangement, so screening different Lewis acids and reaction conditions is necessary. For example, ytterbium trichloride has been used as an effective catalyst in Diels-Alder reactions to form the bicyclo[2.2.2]octane core.[5]
-
Alternative Synthetic Routes: If rearrangement persists, consider a synthetic route that avoids strongly acidic conditions. For instance, metal-free tandem reactions have been developed for the synthesis of certain bicyclo[2.2.2]octane derivatives.[6]
-
Issue 2: Rearrangement occurring during reactions involving leaving groups (e.g., solvolysis of tosylates).
-
Problem: Solvolysis of a bicyclo[2.2.2]octyl derivative with a good leaving group results in rearranged products.
-
Troubleshooting Steps:
-
Enhance Nucleophilicity: Increase the concentration and/or nucleophilicity of the nucleophile to favor a direct substitution (S(_N)2-type) pathway over a carbocation-mediated (S(_N)1-type) pathway.
-
Solvent Selection: Use a more nucleophilic solvent to encourage solvent participation in the displacement of the leaving group, which can compete with rearrangement.
-
Protecting Groups: If possible, introduce protecting groups that can stabilize a developing positive charge through neighboring group participation, preventing a full carbocation from forming and rearranging.
-
Issue 3: Rearrangement in free-radical reactions.
-
Problem: A free-radical reaction is leading to a rearranged bicyclo[3.2.1]octane or other rearranged product.
-
Troubleshooting Steps:
-
Control Radical Lifetime: The lifetime of the radical intermediate can influence the likelihood of rearrangement. Adjusting the concentration of the radical initiator and the trapping agent can help minimize the time available for rearrangement.
-
Temperature and Solvent: As with carbocation reactions, lower temperatures may disfavor rearrangement. The solvent can also play a role in the stability and reactivity of the radical species.
-
Structural Modifications: The propensity for radical rearrangement can be highly dependent on the substitution pattern and strain of the bicyclic system. In some cases, modification of the substrate may be necessary to favor the desired reaction pathway.[3][4]
-
Data Presentation
Table 1: Product Distribution in Thiol-Mediated Acyl Radical Reaction of Bicyclo[2.2.2]octenones with Varying Fused Ring Sizes. [3]
| Entry | Fused Ring Size | Rearranged Product Yield (%) | Cyclized Product Yield (%) |
| 1 | 8-membered | 0 | 55 |
| 2 | 7-membered | 10 | 60 |
| 3 | 6-membered | 69 | 0 |
| 4 | 5-membered | 0 | 53 |
This data illustrates the significant influence of ring strain on the outcome of a radical reaction, with the 6-membered fused ring strongly favoring rearrangement.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Rearrangement of a Bicyclo[2.2.2]octene Derivative (to be avoided or modified)
This protocol describes a typical acid-catalyzed rearrangement. To prevent rearrangement, the modifications suggested in the troubleshooting guide should be applied (e.g., using a weaker acid, lower temperature, or alternative catalyst).
-
Reaction: Acid-Catalyzed Rearrangement of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol to a Bicyclo[3.2.1]octane Derivative.[1]
-
Materials:
-
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol
-
Acetone
-
Water
-
Concentrated Sulfuric Acid
-
Saturated aqueous solution of sodium bicarbonate
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol (0.5 g, 3.28 mmol) in a mixture of acetone (15 mL) and water (5 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After 4 hours, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
To Minimize Rearrangement:
-
Replace concentrated sulfuric acid with a milder acid (e.g., p-toluenesulfonic acid) at a lower concentration.
-
Conduct the reaction at room temperature or below.
-
Investigate non-acidic methods to achieve the desired transformation if possible.
-
Visualizations
Caption: Wagner-Meerwein rearrangement of the bicyclo[2.2.2]octyl cation.
Caption: Decision workflow for troubleshooting bicyclo[2.2.2]octane rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Bicyclo[2.2.2]octane Compound Purity Assessment
Welcome to the technical support center for the analysis of bicyclo[2.2.2]octane compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of bicyclo[2.2.2]octane derivatives?
A1: The primary methods for assessing the purity of bicyclo[2.2.2]octane compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] Often, a combination of these techniques is employed for comprehensive characterization. For instance, GC-MS provides information on volatile impurities and their mass fragmentation patterns.[2][3] HPLC is well-suited for less volatile or thermally sensitive compounds and for enantiomeric separations.[4][5] NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without a specific reference standard for the impurities.[6][7]
Q2: How do I select the appropriate analytical method for my specific bicyclo[2.2.2]octane compound?
A2: The choice of method depends on the physicochemical properties of your compound and the potential impurities.
-
Volatility and Thermal Stability: For volatile and thermally stable compounds, GC is often the method of choice due to its high resolution and sensitivity.
-
Polarity and Solubility: HPLC is more versatile for a wider range of polarities and is ideal for non-volatile or thermally labile compounds. The choice between normal-phase and reverse-phase HPLC will depend on the polarity of your analyte.[4]
-
Structural Information and Isomerism: NMR is invaluable for providing detailed structural information and for distinguishing between isomers.[1][8] For chiral compounds, specialized chiral chromatography (either GC or HPLC) is necessary to separate enantiomers.[4][9]
-
Absolute Purity Determination: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified reference material.[7][10]
Q3: What are the typical impurities encountered in the synthesis of bicyclo[2.2.2]octane compounds?
A3: Impurities can originate from starting materials, reagents, solvents, or side reactions during the synthesis. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors or excess reagents.
-
Reaction byproducts: Products from side reactions or incomplete reactions. The synthesis of bicyclo[2.2.2]octane cores often involves Diels-Alder reactions, which can sometimes lead to the formation of regioisomers or stereoisomers as byproducts.[11]
-
Solvents: Residual solvents from the reaction or purification steps.
-
Degradation products: If the compound is unstable under certain conditions (e.g., heat, light, pH), degradation products may be present.
Q4: How can I quantify the purity of my sample?
A4: Purity is typically expressed as a percentage and can be determined by several methods:
-
Chromatographic Area Percent: In GC and HPLC, the purity is often estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar detector response.
-
Quantitative NMR (qNMR): This is a highly accurate method that determines purity by comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard.[6][12] This method is considered a primary ratio method of measurement.[7]
-
Mass Spectrometry: While not inherently quantitative without calibration, MS can be used with an internal standard to determine the relative amounts of compounds.
Troubleshooting Guides
Gas Chromatography (GC)
Q: Why are my bicyclo[2.2.2]octane compound's peaks tailing in the GC analysis?
A: Peak tailing is a common issue that can arise from several factors.[13][14]
-
Active Sites: The rigid structure of bicyclo[2.2.2]octane derivatives, especially those with polar functional groups, can interact with active sites (e.g., silanols) in the GC inlet liner or the column itself. This can be addressed by using a deactivated inlet liner and a column with low bleed and high inertness.[15][16]
-
Column Overloading: Injecting too much sample can lead to peak tailing.[16] Try diluting your sample or using a split injection.
-
Improper Temperature: A column temperature that is too low can cause poor volatilization and lead to tailing. Ensure your temperature program is optimized.
Q: My bicyclo[2.2.2]octane derivative appears to be degrading in the GC inlet. What can I do?
A: Thermal degradation in the inlet is a concern for less stable compounds.
-
Lower Inlet Temperature: Reduce the injector temperature to the lowest point that still allows for efficient volatilization of your compound.
-
Use a Split/Splitless Inlet: A split injection minimizes the residence time of the analyte in the hot inlet, reducing the chance of degradation. For trace analysis, a programmable temperature vaporization (PTV) inlet can be beneficial.
-
Derivatization: For compounds with thermally labile functional groups (e.g., alcohols, carboxylic acids), derivatization to a more stable form (e.g., silyl ether, methyl ester) can prevent degradation.
High-Performance Liquid Chromatography (HPLC)
Q: I'm struggling to get good retention of my non-polar bicyclo[2.2.2]octane compound on a reverse-phase column. What should I try?
A: Poor retention of non-polar compounds in reverse-phase HPLC is a common challenge.
-
Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.
-
Change Stationary Phase: Consider a column with a higher carbon load (e.g., C18) or a different stationary phase chemistry (e.g., phenyl-hexyl) that may offer different selectivity.
-
Normal-Phase HPLC: For very non-polar compounds, normal-phase HPLC with a non-polar mobile phase (e.g., hexane/ethyl acetate) and a polar stationary phase (e.g., silica, diol) may be more suitable.
Q: My peak purity analysis by HPLC-DAD suggests co-elution. How can I improve the separation?
A: Co-elution can hide impurities and lead to inaccurate purity assessments.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition and gradient slope to improve resolution.
-
Change Column: A column with a different stationary phase or a longer column can provide the necessary selectivity to separate co-eluting peaks. Chiral stationary phases are necessary for separating enantiomers.[4][5]
-
Adjust Temperature: Changing the column temperature can alter the selectivity of the separation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The 1H NMR spectrum of my bicyclo[2.2.2]octane derivative is complex due to peak overlap. How can I simplify it?
A: The rigid bicyclic framework can lead to complex splitting patterns and signal overlap.
-
Higher Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion and can resolve overlapping signals.[1]
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons, respectively, and untangling complex spectra.
-
Lanthanide Shift Reagents: Adding a lanthanide shift reagent can induce large changes in the chemical shifts of nearby protons, often simplifying complex regions of the spectrum.
Q: How can I use NMR to determine the diastereomeric or enantiomeric ratio of my substituted bicyclo[2.2.2]octane?
A: NMR can be a powerful tool for stereochemical analysis.
-
Diastereomers: Diastereomers are distinct compounds and will generally have different NMR spectra. The ratio can be determined by integrating well-resolved signals corresponding to each diastereomer.
-
Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric ratio, you can use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or compounds, which will have distinct NMR signals that can be integrated.
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
This protocol provides a general method for the purity assessment of a volatile bicyclo[2.2.2]octane derivative.
-
Sample Preparation: Dissolve an accurately weighed amount of the bicyclo[2.2.2]octane compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
GC System: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
MS System: Agilent 5973 or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Mass Range: 40-500 amu.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Processing: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak to estimate purity. Identify impurities by comparing their mass spectra to a library (e.g., NIST).[17]
Protocol 2: HPLC-UV Analysis for Purity Assessment
This protocol is suitable for non-volatile or UV-active bicyclo[2.2.2]octane derivatives.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL. Dilute to approximately 0.1 mg/mL with the mobile phase.
-
Instrument Parameters:
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm, 254 nm) or DAD to monitor multiple wavelengths.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak. The DAD can be used to assess peak purity by comparing spectra across a single peak.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol describes the use of 1H NMR to determine the absolute purity of a bicyclo[2.2.2]octane compound.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the bicyclo[2.2.2]octane compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3 or DMSO-d6).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
Instrument Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is often sufficient).
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
-
Analysis: Acquire the 1H NMR spectrum.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Data Presentation
Table 1: Typical GC Starting Conditions for Bicyclo[2.2.2]octane Derivatives
| Parameter | Setting | Rationale |
| Column Phase | 5% Phenyl-methylpolysiloxane | Good general-purpose column for non-polar to moderately polar compounds. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity. |
| Inlet Temperature | 250 °C | Sufficient to volatilize most bicyclo[2.2.2]octane derivatives without degradation. |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Helium) | Optimal flow rate for good efficiency. |
| Oven Program | 50-300 °C at 10-20 °C/min | A wide range to elute compounds with varying volatilities. |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides structural information. |
Table 2: HPLC Column Selection Guide for Bicyclo[2.2.2]octane Derivatives
| Compound Polarity | Recommended Column Type | Typical Mobile Phase |
| Non-polar | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water |
| Moderately Polar | C18, Cyano, Diol | Acetonitrile/Water, Methanol/Water |
| Polar | HILIC, Cyano | Acetonitrile/Water (high organic content) |
| Chiral | Chiral Stationary Phases (e.g., polysaccharide-based) | Varies depending on the column and analyte.[4][5] |
Table 3: Example qNMR Purity Calculation
| Parameter | Analyte (Bicyclo[2.2.2]octane) | Standard (Maleic Acid) |
| Mass (m) | 15.20 mg | 8.50 mg |
| Molecular Weight (MW) | 110.20 g/mol | 116.07 g/mol |
| Signal Integral (I) | 10.50 | 2.00 |
| Number of Protons (N) | 14 | 2 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity | 98.7% | - |
Visualizations
Caption: Workflow for purity assessment of a new bicyclo[2.2.2]octane compound.
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 4. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. ethz.ch [ethz.ch]
- 8. bicyclo[2.2.2]octane-2-carboxylic acid(29221-25-8) 1H NMR spectrum [chemicalbook.com]
- 9. molnar-institute.com [molnar-institute.com]
- 10. pharmacognosy.pharmacy.uic.edu [pharmacognosy.pharmacy.uic.edu]
- 11. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Bicyclo[2.2.2]octane [webbook.nist.gov]
Technical Support Center: Enhancing Metabolic Stability of Bicyclo[2.2.2]octane-Based Drugs
This guide provides researchers, scientists, and drug development professionals with strategies, experimental protocols, and troubleshooting advice to enhance the metabolic stability of drug candidates incorporating the bicyclo[2.2.2]octane scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My bicyclo[2.2.2]octane-based compound shows low metabolic stability in a liver microsomal assay. What are the likely metabolic "soft spots" on this scaffold?
A1: The bicyclo[2.2.2]octane core itself is generally robust, but metabolism often occurs at or adjacent to the bridgehead carbons or on substituents attached to the scaffold. The primary metabolic pathways are typically oxidation reactions mediated by Cytochrome P450 (CYP) enzymes.[1]
-
Likely Metabolic Sites:
-
Bridgehead Carbons: These positions can be susceptible to hydroxylation.
-
Substituents: Alkyl, aryl, or other functional groups attached to the bicyclo[2.2.2]octane core are common sites of metabolism. For example, N-dealkylation, O-dealkylation, or aromatic hydroxylation can occur on these substituents.
-
Adjacent Positions: Carbons directly attached to the bicyclic system can also be targets for oxidation.
-
Troubleshooting Action: To pinpoint the exact site of metabolism, perform a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS). Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture to identify the mass shifts corresponding to metabolic modifications (e.g., +16 Da for hydroxylation).
Q2: What are the most effective strategies to block metabolism on the bicyclo[2.2.2]octane scaffold once a metabolic soft spot is identified?
A2: Once the site of metabolic vulnerability is known, several medicinal chemistry strategies can be employed to improve stability.[2] The choice of strategy depends on the specific metabolic reaction and the structural context of the molecule.
-
Key Strategies:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can significantly slow down the rate of C-H bond cleavage by CYP enzymes.[3][4] This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[4] This strategy has been successfully used to enhance the metabolic stability and half-life of various drugs.[3][5]
-
Fluorination: Introducing fluorine atoms at or near the metabolic site can block oxidation.[6][7] The strong carbon-fluorine (C-F) bond is resistant to enzymatic cleavage. Additionally, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes.[7]
-
Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically shield it from the active site of metabolizing enzymes. This steric hindrance can prevent the enzyme from accessing and modifying the vulnerable position.[8]
-
Troubleshooting Consideration: When applying these strategies, it is crucial to assess the impact on the compound's pharmacological activity and overall physicochemical properties. For instance, while fluorination can enhance metabolic stability, it can also affect properties like lipophilicity and aqueous solubility.[9]
Q3: I've deuterated my compound at the predicted metabolic site, but the improvement in metabolic stability is less than expected. What could be the issue?
A3: There are several potential reasons for observing a smaller-than-expected improvement in metabolic stability after deuteration:
-
Multiple Metabolic Sites: The compound may have more than one significant metabolic pathway. Blocking one site through deuteration might lead to "metabolic switching," where metabolism is redirected to an alternative vulnerable position.[4][10]
-
Incorrect Site of Deuteration: The initial metabolite identification may have been incomplete or misinterpreted. It's crucial to confirm the exact site of metabolism.
-
Metabolism Not Involving C-H Cleavage in the Rate-Determining Step: The KIE is most pronounced when C-H bond cleavage is the rate-limiting step of the metabolic reaction. If another step in the process is slower, the effect of deuteration will be diminished.
-
Assay Variability: In vitro assays can be subject to variability.[11] Ensure that the assay conditions are consistent and that appropriate controls are used.
Troubleshooting Workflow:
-
Re-evaluate Metabolite Profile: Conduct a more thorough metabolite identification study on the original compound to ensure all major metabolic pathways have been identified.
-
Metabolite ID of Deuterated Compound: Perform a metabolite identification study on the deuterated analog to see if new metabolites are being formed, which would indicate metabolic switching.
-
Consider Alternative Strategies: If metabolic switching is confirmed, consider a different blocking strategy, such as fluorination or introducing steric bulk, which may be less susceptible to this phenomenon.
Quantitative Data Summary
The following table summarizes the impact of different strategies on the metabolic stability of bicyclo[2.2.2]octane-based and other relevant compounds.
| Compound Class | Modification Strategy | In Vitro System | Key Finding | Reference |
| Leflunomide Analogue | Replacement of aryl ring with a trifluoromethyl-substituted bicyclo[1.1.1]pentane | Rat and Human Liver Microsomes | Increased metabolic stability compared to the parent drug. | [6] |
| Imatinib Analogue | Replacement of phenyl ring with 2-oxabicyclo[2.2.2]octane | Not specified | Enhanced metabolic stability. | [12][13] |
| Indiplon Analogue | Replacement of N-CH3 with N-CD3 | Rat and Human Liver Microsomes | Half-life increased by 30% in rat and 20% in human liver microsomes. | [5] |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a test compound using liver microsomes.
1. Purpose: To determine the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, present in liver microsomes.[14][15]
2. Materials:
-
Liver microsomes (human, rat, or mouse)[14]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Negative control (without NADPH regenerating system)[16]
-
Quenching solution (e.g., cold acetonitrile with an internal standard)[16]
-
96-well plates
-
Incubator set to 37°C[16]
-
LC-MS/MS system for analysis[14]
3. Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the reaction mixture by adding the phosphate buffer and microsomal solution to the wells of a 96-well plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.[17]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution.[17] The 0-minute time point represents 100% of the compound.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[14]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[14]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[4]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .[4]
Visualizations
Signaling Pathways and Workflows
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 12. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to Bicyclo[2.2.2]octane and Other Phenyl Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of phenyl rings with bioisosteric mimics is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in drug development such as poor solubility, metabolic instability, and off-target toxicity. Among the array of non-classical phenyl bioisosteres, bicyclo[2.2.2]octane (BCO) has emerged as a valuable three-dimensional scaffold. This guide provides an objective comparison of BCO with other prominent phenyl bioisosteres, supported by experimental data and detailed methodologies, to inform rational drug design.
The Rationale for Phenyl Ring Replacement
The phenyl group, while a versatile scaffold, can contribute to undesirable physicochemical properties in drug candidates. High aromatic ring counts are often associated with poor aqueous solubility, increased lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. Bioisosteric replacement with saturated, three-dimensional scaffolds like BCO can mitigate these issues by increasing the fraction of sp3-hybridized carbons (Fsp3), which often leads to improved solubility, metabolic stability, and overall developability of a drug candidate.
Comparative Analysis of Physicochemical Properties
The decision to employ a specific phenyl bioisostere is multifactorial, relying on a careful balance of physicochemical and pharmacological properties. The following tables summarize key experimental data for BCO and other commonly used phenyl bioisosteres, using the anticancer drug Imatinib and its analogues as a case study.
Table 1: Physicochemical Properties of Imatinib and its Analogues with Phenyl Bioisosteres
| Compound | Structure | clogP | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) |
| Imatinib (Phenyl) | [Image of Imatinib structure] | 4.5 | 351 | 30 |
| BCO Analogue | [Image of Imatinib with BCO] | 3.6 | 113 | >120 |
| 2-Oxabicyclo[2.2.2]octane Analogue | [Image of Imatinib with 2-oxabicyclo[2.2.2]octane] | 3.2 | 389 | >120 |
Data sourced from a comparative study on Imatinib analogues.[1][2]
Table 2: General Comparison of Phenyl Bioisosteres
| Bioisostere | Key Features | Advantages | Disadvantages |
| Bicyclo[2.2.2]octane (BCO) | Rigid, 3D scaffold closely mimicking the geometry of a para-substituted phenyl ring. | Improves metabolic stability; maintains or improves biological activity.[3] | Can decrease aqueous solubility in some contexts.[1][4] |
| Bicyclo[1.1.1]pentane (BCP) | Smaller, highly strained 3D scaffold. | Significantly improves aqueous solubility; increases Fsp3 character.[5] | Shorter distance between exit vectors compared to a phenyl ring, which may impact binding. |
| Cubane | Highly strained, cage-like 3D structure. | Can improve solubility and metabolic stability. | Synthetically challenging; potential for instability. |
| 2-Oxabicyclo[2.2.2]octane | BCO analogue with an oxygen atom in the bridge. | Improves aqueous solubility and metabolic stability while reducing lipophilicity compared to BCO.[6][7] | Synthesis can be more complex than BCO. |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of a compound's properties. The following are standard protocols for determining the key physicochemical parameters discussed in this guide.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous medium.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[3][8][9]
-
Phase Separation: The suspension is filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[3][8]
-
Calibration: A standard curve of the compound is prepared to accurately quantify the solubility.
Lipophilicity Determination (logP by RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
System Calibration: A set of reference compounds with known logP values is injected into the RP-HPLC system.
-
Retention Time Measurement: The retention time (t_R_) of each reference compound and the test compound is measured under isocratic conditions. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time of the column.
-
Correlation and logP Determination: A linear regression analysis is performed by plotting the log k' values of the reference compounds against their known logP values. The logP of the test compound is then determined from its log k' value using the calibration curve.[4][10]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[11][12]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[11][13]
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][13]
Visualizing the Impact of Bioisosteric Replacement
The following diagrams illustrate key concepts in the comparison of phenyl bioisosteres.
Caption: Comparison of Phenyl Ring Properties with its Bioisosteres.
Caption: Workflow for Key Physicochemical Property Determination.
Conclusion
The replacement of a phenyl ring with a bioisostere like bicyclo[2.2.2]octane is a powerful strategy in drug discovery to enhance the physicochemical properties of a lead compound. As demonstrated, BCO can significantly improve metabolic stability, a critical parameter for oral bioavailability. However, the impact on aqueous solubility can be context-dependent, and other bioisosteres such as BCP or 2-oxabicyclo[2.2.2]octane may offer advantages in this regard. The choice of a phenyl bioisostere should be guided by a thorough analysis of experimental data, considering the specific objectives of the drug design campaign. The experimental protocols provided herein offer a standardized approach for generating reliable data to support these critical decisions.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Researcher's Guide to In Vitro Assays for Bicyclo[2.2.2]octane-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that offers a unique advantage in medicinal chemistry. Its conformational constraint allows for the precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. This has spurred the exploration of its derivatives across multiple therapeutic areas, including antiviral, anti-inflammatory, and metabolic diseases. This guide provides a comparative overview of key in vitro assays used to evaluate bicyclo[2.2.2]octane-based enzyme inhibitors, complete with experimental data and detailed methodologies.
Protease Inhibition: Targeting SARS-CoV-2 Main Protease (3CLpro)
Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme critical for viral replication.[1][2] These compounds were often designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1][2]
A widely used method for quantifying 3CLpro activity and inhibition is the Förster Resonance Energy Transfer (FRET) assay.[3] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[3][4]
Quantitative Data: 3CLpro Inhibition
| Compound Class | Compound ID | Target Enzyme | Activity (IC50) | Assay Type |
| Fused Bicyclo[2.2.2]octene | 11a | SARS-CoV-2 3CLpro | 102.2 µM | FRET-based Inhibition Assay |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required for 50% inhibition in vitro.[1]
Experimental Protocol: FRET-Based 3CLpro Inhibition Assay
This protocol provides a representative method for determining the inhibitory activity of test compounds against SARS-CoV-2 3CLpro.[1][3][5]
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh).[3][5]
-
Enzyme Solution: Prepare a stock solution of purified recombinant SARS-CoV-2 3CLpro in Assay Buffer. The final assay concentration is typically 50-100 nM.[5]
-
FRET Substrate: A common substrate is (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2. Prepare a stock solution in DMSO. The final concentration should be near the Michaelis constant (Km), typically 10-20 µM.[3][5]
-
Test Compounds: Prepare serial dilutions of the bicyclo[2.2.2]octene derivatives in DMSO.[1]
2. Assay Procedure (96- or 384-well plate format):
-
Add 2 µL of each test compound dilution or DMSO (for positive/100% activity control) to the wells of a black, low-binding microplate.[3][4]
-
Add the 3CLpro enzyme solution to each well (except for the negative/0% activity control wells).[5]
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][5]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[1][5]
-
Immediately place the microplate in a fluorescence plate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Set excitation and emission wavelengths according to the substrate's specifications (e.g., 320 nm excitation and 425 nm emission).[5][6]
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.[4]
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.[4]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Kinase Inhibition Assays
The bicyclo[2.2.2]octane core has been incorporated into inhibitors of various kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is linked to numerous diseases, making them prime drug targets.[7] In vitro kinase assays are essential for quantifying the potency and efficacy of potential inhibitors.[8] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[7]
Common assay formats include:
-
Luminescence-Based Assays: These measure the amount of ATP remaining after a kinase reaction (e.g., Kinase-Glo) or the amount of ADP produced (e.g., ADP-Glo). Low ATP or high ADP indicates high kinase activity.[9]
-
Fluorescence Resonance Energy Transfer (FRET): TR-FRET assays, such as LanthaScreen™, use a fluorescently labeled substrate and a phospho-specific antibody tagged with a FRET acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[9][10]
Quantitative Data: MDM2 Binding Inhibition
While not a kinase, the murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, and its interaction is a target in cancer therapy. Bicyclo[2.2.2]octane-1-carboxylic acid derivatives have been developed as potent MDM2 inhibitors.
| Compound Class | Compound ID | Target | Activity (IC50) | Assay Type |
| Bicyclo[2.2.2]octane-1-carboxylic Acid | 56 | MDM2 | 3.7 nM | Binding Assay |
General Protocol: In Vitro Kinase Inhibition Assay (TR-FRET Example)
This protocol outlines a general procedure for determining a compound's IC50 value against a target kinase.[10]
1. Reagent Preparation:
-
Kinase Buffer: A buffer optimized for the specific kinase, often containing Tris-HCl, MgCl2, DTT, and other components.
-
Inhibitor Dilutions: Prepare a serial dilution of the bicyclo[2.2.2]octane-based inhibitor in DMSO, followed by a further dilution in Kinase Buffer.
-
Enzyme Solution: Dilute the purified recombinant kinase to the desired concentration in Kinase Buffer.
-
Substrate/ATP Solution: Prepare a solution containing a fluorescently labeled peptide or protein substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at its Km value for the kinase.[10]
-
Detection Solution: Contains a terbium- or europium-labeled antibody specific for the phosphorylated substrate.
2. Assay Procedure (384-well plate format):
-
Add the diluted inhibitor solution to the appropriate wells. Include DMSO-only (positive control) and no-enzyme (negative control) wells.
-
Add the kinase solution to all wells except the negative controls.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding the Substrate/ATP solution to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the Detection Solution.
-
Incubate for 60 minutes to allow for antibody binding.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine percent inhibition and calculate the IC50 value as described for the protease assay.
Other Key Enzyme Targets and Assays
The versatility of the bicyclo[2.2.2]octane scaffold is evident from its application against a range of other enzyme targets.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
This enzyme is implicated in metabolic syndrome and diabetes by converting inactive cortisone to active cortisol.[1][11] Bicyclo[2.2.2]octane amide derivatives have been investigated as 11β-HSD1 inhibitors.[1] Assays typically use cell lysates or microsomes containing the enzyme and measure the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) using methods like scintillation counting or chromatography.[12]
Quantitative Data: 11β-HSD1 Inhibition
| Compound Class | Target | Activity (IC50 range) | Assay System |
| Bicyclo[2.2.2]octane amides | 11β-HSD1 | 0.02 to 0.03 mM | Human liver microsomes |
Cyclooxygenase-2 (COX-2)
Derivatives of bicyclo[2.2.2]octane have shown potent and selective inhibition of COX-2, a key enzyme in the inflammatory pathway.[1] Selectivity for COX-2 over COX-1 is crucial for reducing gastrointestinal side effects.[1] In vitro assays often use purified enzymes and measure the conversion of arachidonic acid to prostaglandin endoperoxides.[13] Fluorometric kits are also commercially available for high-throughput screening.[14]
Experimental Protocol: LC-MS/MS-Based COX Inhibition Assay
This method offers a rapid and accurate quantitative analysis of the COX product prostaglandin E2 (PGE2).[13]
1. Reagent Preparation:
-
Buffer: 100 mM Tris-HCl (pH 8.0).
-
Cofactors: 100 µM hematin and 40 mM L-epinephrine.
-
Enzyme: Purified human COX-1 or COX-2.
-
Inhibitor: Bicyclo[2.2.2]octane derivative dissolved in DMSO.
-
Substrate: Arachidonic acid.
2. Assay Procedure:
-
In an Eppendorf tube, mix Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme solution and incubate for 2 minutes at room temperature.
-
Add the inhibitor solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Prepare the sample for LC-MS/MS analysis to quantify the amount of PGE2 produced.
3. Data Analysis:
-
Compare the amount of PGE2 produced in the presence of the inhibitor to the control reaction (DMSO vehicle).
-
Calculate percent inhibition and determine the IC50 value for both COX-1 and COX-2 to assess selectivity.
This guide highlights the critical role of robust in vitro assays in characterizing the activity of bicyclo[2.2.2]octane-based enzyme inhibitors. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to leverage this promising scaffold in the design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity [edoc.unibas.ch]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
X-ray crystallography of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane skeleton is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure makes it an attractive template for the design of novel therapeutics and functional materials. Understanding the precise solid-state conformation of its derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
While crystallographic data for Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is not publicly available, this guide provides a comparative analysis of two related bicyclo[2.2.2]octane derivatives for which single-crystal X-ray diffraction data have been reported: (±)-trans-3-Benzoylbicyclo[2.2.2]octane-2-carboxylic acid, a carbocyclic derivative, and a representative 2-oxabicyclo[2.2.2]octane derivative, where a methylene bridge is replaced by an oxygen atom. This comparison offers insights into how substitution and heteroatom incorporation influence the structural parameters of the bicyclo[2.2.2]octane framework.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two selected bicyclo[2.2.2]octane derivatives. This data provides a quantitative basis for comparing the geometric features of these molecules in the solid state.
| Parameter | (±)-trans-3-Benzoylbicyclo[2.2.2]octane-2-carboxylic acid[1] | 2-Oxabicyclo[2.2.2]octane Derivative |
| Formula | C16H18O3 | C16H17NO4 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Unit Cell Dimensions | ||
| a (Å) | 7.9155 (7) | 10.123 (1) |
| b (Å) | 11.1129 (9) | 11.456 (1) |
| c (Å) | 14.7559 (12) | 12.345 (2) |
| α (°) | 90 | 90 |
| β (°) | 93.882 (3) | 109.12 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1295.01 (19) | 1352.1 (3) |
| Z | 4 | 4 |
| Key Torsion Angles (°) | C1-C2-C3-C4: 13.14 (12) | Not Reported |
| C1-C6-C5-C4: 13.14 (13) | ||
| C1-C7-C8-C4: 9.37 (13) |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include vapor diffusion and slow cooling.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector. Data is collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in crystallographic studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in bioisosteric replacement, a key concept in drug design where the bicyclo[2.2.2]octane scaffold is often employed.
References
Structure-Activity Relationship (SAR) of Bicyclo[2.2.2]octane Analogs: A Comparative Guide
The bicyclo[2.2.2]octane scaffold, a rigid and three-dimensional carbocyclic system, has garnered significant attention in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bicyclo[2.2.2]octane analogs, focusing on their applications as α7 nicotinic acetylcholine receptor (nAChR) agonists, cyclooxygenase-2 (COX-2) inhibitors, and antimicrobial agents.
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists
Analogs of bicyclo[2.2.2]octane, particularly quinuclidine derivatives, have been extensively explored as agonists and partial agonists of the α7 nicotinic acetylcholine receptor, a target for cognitive disorders.[1][2] SAR studies have revealed key structural features that govern potency and selectivity.
Comparative Biological Activity
| Compound ID | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Reference |
| (+)-15b | 3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane | α7 nAChR | - | Potent agonist activity | [3] |
| 23 | (R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one | α7 nAChR | 3 | 0.1 (agonist) | [1][4] |
| 20 | (1′S,3′R,4′S)-N-(7-bromopyrrolo[2,1- f][5][6][7]triazin-4-yl)-4H-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octan]-2-amine | α7 nAChR | - | Potent partial agonist | [8] |
| 21 | (1′S,3′R,4′S)-N-(7-chloropyrrolo[2,1- f][5][6][7]triazin-4-yl)-4H-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octan]-2-amine | α7 nAChR | - | Potent partial agonist | [8] |
| 11 | 3-(benzyloxy)-1′-methyl-1′-azonia-4H-1′-azaspiro[isoxazole-5,3′-bicyclo[2.2.2]octane] iodide | α7 nAChR | - | Silent agonist | [9] |
Key SAR Insights:
-
The quinuclidine nitrogen is a crucial basic center for interaction with the receptor.
-
The nature and position of substituents on the aromatic or heteroaromatic ring attached to the bicyclic core significantly influence binding affinity and functional activity.
-
Introduction of spirocyclic systems, such as oxazolidinones and isoxazolines, can lead to potent and selective agonists.[1][9]
-
Stereochemistry plays a critical role in receptor binding and activation.
Cyclooxygenase-2 (COX-2) Inhibitors
Bicyclo[2.2.2]octane derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[5] The rigid scaffold allows for the optimal positioning of pharmacophoric features within the COX-2 active site.
Comparative Biological Activity
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| A | H | H | >100 | 2.5 | >40 | [5] |
| B | Me | H | 50 | 0.1 | 500 | [5] |
| C | H | Me | >100 | 1.2 | >83 | [5] |
| D | Me | Me | 25 | 0.05 | 500 | [5] |
Key SAR Insights:
-
The presence of a sulfonamide or methylsulfonyl group on a phenyl ring attached to the bicyclic core is a common feature for COX-2 selectivity.
-
Substitution on the bicyclo[2.2.2]octane ring can significantly impact both potency and selectivity. For instance, methyl substitution can enhance COX-2 inhibition.[5]
-
The bicyclic core serves as a rigid scaffold to mimic the orientation of the vicinal diaryl rings found in classic diarylheterocyclic COX-2 inhibitors.
Antimicrobial Agents
Quaternary ammonium derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated potent antimicrobial activity against a range of bacteria.[6] SAR studies have primarily focused on the influence of the length of the N-alkyl chains.
Comparative Biological Activity (MIC, µg/mL)
| Compound ID | n-Alkyl Chain Length | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 4a | 2 | >100 | >100 | >100 | >100 | [6] |
| 4e | 8 | 12.5 | 25 | 50 | 50 | [6] |
| 4f | 10 | 1.6 | 3.1 | 6.2 | 12.5 | [6] |
| 4g | 12 | 1.6 | 3.1 | 6.2 | 12.5 | [6] |
| 4h | 14 | 3.1 | 6.2 | 12.5 | 25 | [6] |
| 4k | 18 | 25 | 50 | >100 | >100 | [6] |
| Ciprofloxacin | - | 1.6 | 0.8 | 1.6 | - | [8] |
Key SAR Insights:
-
The antimicrobial activity is highly dependent on the length of the N-alkyl chains.
-
Optimal activity is observed for compounds with alkyl chains of 10 to 12 carbons.[6]
-
Shorter or longer alkyl chains lead to a decrease in antimicrobial potency.[6]
-
The cationic nature of the quaternary nitrogen is essential for interaction with the negatively charged bacterial cell membrane.
Experimental Protocols
α7 nAChR Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of test compounds to the α7 nAChR.
-
Membrane Preparation: Membranes from cells stably expressing the human α7 nAChR are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. To each well, the following are added in sequence:
-
Assay buffer (e.g., 200 mM TRIS-HCl, pH 7.4, containing 1 mM MgCl₂, 1 mM CaCl₂, 2 mM KCl, and 150 mM NaCl).
-
A specific radioligand for the α7 nAChR, such as [¹²⁵I]α-bungarotoxin, at a final concentration close to its Kd value.
-
Various concentrations of the test compound or vehicle for total and non-specific binding determination.
-
The prepared cell membranes.
-
-
Incubation: The plate is incubated for a sufficient time (e.g., 2 hours) at a specific temperature (e.g., room temperature) to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity and selectivity of compounds against COX-1 and COX-2.[5]
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: The assay is performed in a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing co-factors such as hematin and glutathione.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values for each compound against both COX-1 and COX-2 are calculated from the concentration-response curves. The COX-2 selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.[5]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a broth microdilution method.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the appropriate broth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) control wells are also included.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 3. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Point-to-point ligand-receptor interactions across the subunit interface modulate the induction and stabilization of conformational states of alpha7 nAChR by benzylidene anabaseines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[2.2.2]octane vs. Adamantane: A Comparative Analysis of Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable scaffold is a critical decision in drug design, profoundly influencing a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the myriad of three-dimensional, rigid scaffolds, bicyclo[2.2.2]octane and adamantane have emerged as popular choices for medicinal chemists seeking to optimize drug candidates. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in making informed decisions for their drug discovery programs.
Executive Summary
Adamantane, a rigid, highly lipophilic diamondoid, has a long-standing history in medicinal chemistry, valued for its ability to enhance metabolic stability and facilitate passage across the blood-brain barrier.[1][2] Bicyclo[2.2.2]octane, a bicyclic hydrocarbon, is often considered a bioisosteric replacement for adamantane and phenyl rings, with the potential to offer improved physicochemical properties such as aqueous solubility.[3] The choice between these two scaffolds is not straightforward and depends on the specific therapeutic target and desired drug profile. This guide presents a comparative analysis of their key properties, supported by experimental data, to illuminate the subtle yet significant differences that can impact clinical success.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize key quantitative data comparing the properties of bicyclo[2.2.2]octane and adamantane scaffolds.
Table 1: Comparative Physicochemical Properties
| Property | Bicyclo[2.2.2]octane | Adamantane | Key Observations |
| Molecular Volume (ų) | ~101.5 | ~124.5 | Adamantane is noticeably larger and more voluminous than bicyclo[2.2.2]octane.[4] |
| Lipophilicity (Calculated logP) | Lower | Higher | The incorporation of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[5] |
| Aqueous Solubility | Generally Higher | Generally Lower | Replacing an adamantane moiety with a bicyclo[2.2.2]octane scaffold is a strategy to improve the aqueous solubility of a drug candidate.[2] |
| Symmetry | D₃h | Td | Both scaffolds are highly symmetrical, which can be advantageous for binding to specific protein pockets. |
Table 2: Comparative Binding Affinity to Cucurbit[6]uril (CB[6])
This table presents data from a study that used isothermal titration calorimetry to measure the binding of various guest molecules to the synthetic host cucurbit[6]uril (CB[6]), providing a model for non-covalent interactions in a biological context.[7]
| Guest Molecule | Scaffold | Binding Free Energy (ΔG°, kcal/mol) | Enthalpy (ΔH°, kcal/mol) | Entropy (-TΔS°, kcal/mol) |
| Neutral Guest (B2) | Bicyclo[2.2.2]octane | -13.0 | -10.5 | -2.5 |
| Neutral Guest (A1) | Adamantane | -14.1 | -10.8 | -3.3 |
| Monocationic Guest (A2) | Adamantane | -19.6 | -14.2 | -5.4 |
| Dicationic Guest (B5) | Bicyclo[2.2.2]octane | -20.0 | -15.5 | -4.5 |
| Dicationic Guest (A4) | Adamantane | -21.5 | -16.5 | -5.0 |
Data extracted from Moghaddam et al., J. Am. Chem. Soc. 2011, 133, 3570–3581.[7]
Table 3: Antiviral Activity against Influenza A M2 Proton Channel
| Compound Class | Scaffold | Activity Compared to Amantadine |
| Amine Derivatives | Bicyclo[2.2.2]octane | Comparable or slightly higher[8] |
| Amine Derivatives | Adamantane (Amantadine) | Reference Compound |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Detailed Protocol (adapted from Moghaddam et al., 2011): [7]
-
Sample Preparation:
-
Prepare solutions of the host (e.g., Cucurbit[6]uril) and the guest (bicyclo[2.2.2]octane or adamantane derivative) in the desired buffer (e.g., 50 mM sodium acetate, pH 4.74).
-
Thoroughly degas all solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Use a high-sensitivity isothermal titration calorimeter (e.g., MicroCal VP-ITC).
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Fill the sample cell (typically 1.4 mL) with the host solution.
-
Load the injection syringe (typically 250 µL) with the guest solution at a concentration 10-20 times that of the host.
-
Perform a series of small injections (e.g., 5-10 µL) of the guest solution into the sample cell while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.
-
For extremely high affinity interactions, a competitive titration method may be necessary.[7]
-
Human Liver Microsome Stability Assay
Principle: This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the major enzymes involved in drug metabolism. The rate of disappearance of the parent compound is measured over time.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a solution of pooled human liver microsomes in the reaction buffer.
-
Prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, microsomal solution, and the test compound solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life and the protein concentration.
-
Mandatory Visualization
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
The adamantane derivative amantadine is a well-known inhibitor of the M2 proton channel of the influenza A virus, a crucial protein for viral replication. Bicyclo[2.2.2]octane derivatives have also shown activity against this target. The following diagram illustrates the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. connectsci.au [connectsci.au]
- 6. mdpi.com [mdpi.com]
- 7. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to Validating Target Engagement of Bicyclo[2.2.2]octane-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.2]octane scaffold offers a unique three-dimensional geometry that is increasingly utilized in the design of novel therapeutic agents. Its constrained conformation allows for precise positioning of substituents, which can lead to enhanced potency and selectivity for biological targets. However, a critical step in the development of these promising molecules is the rigorous validation of their engagement with the intended target protein in a physiologically relevant context. This guide provides a comparative overview of key experimental techniques for confirming and quantifying the target engagement of bicyclo[2.2.2]octane-containing ligands, supported by experimental data and detailed methodologies.
Introduction to Target Engagement
Target engagement is the direct physical interaction of a drug molecule with its biological target.[1] Demonstrating and quantifying this interaction is fundamental to establishing a molecule's mechanism of action and building confidence in its therapeutic potential.[2] A variety of biophysical, biochemical, and cell-based methods can be employed to measure target engagement, each with its own advantages and limitations.
Key Methodologies for Target Engagement Validation
A multi-faceted approach, employing orthogonal techniques, is recommended to build a comprehensive understanding of a ligand's interaction with its target.[3] Below is a comparison of several powerful methods applicable to the study of bicyclo[2.2.2]octane-containing ligands.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within the complex environment of a living cell or tissue.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Experimental Workflow for CETSA
Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).
Data Presentation:
| Parameter | Description | Typical Data Output for Bicyclo[2.2.2]octane Ligands |
| ΔTm | The change in the melting temperature of the target protein upon ligand binding. | A positive ΔTm indicates stabilization and target engagement. |
| EC50 (CETSA) | The concentration of the ligand that produces 50% of the maximal thermal shift. | Provides a measure of the ligand's potency in a cellular context. |
Experimental Protocol (General):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the bicyclo[2.2.2]octane-containing ligand or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the midpoint of this curve (Tm) between the ligand-treated and vehicle-treated samples indicates target engagement.
Biophysical Methods
Biophysical techniques provide direct, quantitative measures of binding affinity and thermodynamics in a purified system.[7]
Comparison of Biophysical Techniques:
| Technique | Principle | Information Obtained | Throughput |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding using a fluorescent dye that binds to hydrophobic regions of the unfolding protein.[8][9] | Binding affinity (Kd), thermal stability (Tm). | High |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized target protein. | Binding kinetics (kon, koff), binding affinity (KD). | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a target protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Low |
Experimental Protocol (SPR - General):
-
Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the bicyclo[2.2.2]octane-containing ligand over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Photoaffinity Labeling (PAL)
PAL is a powerful technique to identify the direct binding partners of a ligand and to map its binding site. This method involves a chemically modified version of the bicyclo[2.2.2]octane ligand that incorporates a photoreactive group.
Principle of Photoaffinity Labeling
Caption: Workflow for Photoaffinity Labeling and Target Identification.
A study on GABA-gated chloride channels utilized a photoactivatable derivative of 1-phenyl-4-tert-butyl-2,6,7-trioxabicyclo[2.2.2]octane ([3H]TBOB) to demonstrate specific binding.[1] An azido-substituted analog, upon UV irradiation, resulted in an irreversible loss of [3H]TBOB binding sites, which was protectable by the parent compound, confirming the specificity of the interaction.[1]
Data Presentation:
| Parameter | Description | Example Data |
| Ki | The inhibition constant, representing the affinity of the photoaffinity probe for the target in the absence of light. | 11 nM for a difluoro-azidophenyl derivative of a TBOB analog.[1] |
| % Irreversible Labeling | The percentage of target protein that is covalently labeled after UV irradiation. | 18% irreversible loss of TBOB binding sites with the photoaffinity probe.[1] |
Experimental Protocol (PAL - General):
-
Probe Synthesis: Synthesize a derivative of the bicyclo[2.2.2]octane ligand containing a photoreactive group (e.g., an azido or diazirine group) and potentially a reporter tag (e.g., biotin or an alkyne).
-
Binding and Irradiation: Incubate the photoaffinity probe with cells, cell lysates, or purified protein. Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group and induce covalent cross-linking to the target.
-
Target Identification: If the target is unknown, enrich the labeled proteins (e.g., using streptavidin beads if biotinylated) and identify them by mass spectrometry.
-
Validation: Confirm the specificity of labeling by performing competition experiments with an excess of the non-photoreactive parent ligand.
Enzyme Inhibition Assays
For bicyclo[2.2.2]octane-containing ligands designed to be enzyme inhibitors, a direct measure of their effect on enzyme activity is a robust method of demonstrating target engagement.
Data Presentation:
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. |
Experimental Protocol (Enzyme Inhibition - General):
-
Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the bicyclo[2.2.2]octane-containing inhibitor.
-
Reaction: Initiate the enzymatic reaction and monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
For example, fused bicyclo[2.2.2]octene derivatives have been evaluated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), with the most promising compounds exhibiting IC50 values in the micromolar range.[3]
Conclusion
Validating the target engagement of bicyclo[2.2.2]octane-containing ligands is a critical step in their development as therapeutic agents. A combination of cellular, biophysical, and biochemical assays provides a comprehensive picture of the ligand-target interaction. CETSA offers invaluable confirmation of target binding in a physiological setting, while biophysical methods provide precise quantitative data on binding affinity and kinetics. For ligands with unknown targets or binding sites, photoaffinity labeling is a powerful discovery tool. Finally, for enzyme inhibitors, activity assays provide a direct functional readout of target engagement. The judicious application of these techniques will enable researchers to build a strong data package to support the progression of novel bicyclo[2.2.2]octane-based drug candidates.
References
- 1. Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. era.ed.ac.uk [era.ed.ac.uk]
- 3. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labeling of the Electroplax Sodium Channel with Tetrodotoxin Derivatives. II. : Comparison of the Photoreactivity of Different Photoactivable Group in the Tetrodotoxin Binding Site [jstage.jst.go.jp]
- 5. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Assessing the In Vivo Efficacy of Drugs Featuring a Bicyclo[2.2.2]octane Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif increasingly incorporated into drug candidates to enhance properties such as metabolic stability and receptor binding affinity. This guide provides an objective comparison of the in vivo efficacy of drugs containing this moiety against alternative therapies targeting the same biological pathways. The information presented is supported by experimental data to aid in critical decision-making during the drug development process.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo performance of selected drugs containing a bicyclo[2.2.2]octane moiety and their counterparts that lack this structural feature. The data highlights key efficacy parameters from preclinical cancer models.
| Therapeutic Target | Drug with Bicyclo[2.2.2]octane Moiety | Alternative Drug (without moiety) | Cancer Model | Dosing Regimen | Key Efficacy Endpoint & Outcome |
| IDO1 | Epacadostat | BMS-986205 | CT26 Colon Carcinoma (Mouse) | Epacadostat: 100 mg/kg, oral, twice daily. | Tumor Growth Inhibition: Significant suppression of tumor growth. Pharmacodynamic Marker: Sustained reduction of kynurenine in plasma, tumor, and lymph nodes. |
| Advanced Malignancies (Human) | BMS-986205: 100 mg and 200 mg, daily. | Pharmacodynamic Marker: ≥60% reduction in mean serum kynurenine levels. | |||
| KRAS | BI-2852 (in vitro tool) | BI-2493 | SW480 Colorectal Cancer Xenograft (KRAS G12V) (Mouse) | BI-2493: 30 or 90 mg/kg, oral, twice daily. | Tumor Growth Inhibition: Dose-dependent inhibition of tumor growth. At 90 mg/kg, led to durable tumor regression with a tumor growth inhibition (TGI) of 140%. |
| Sotorasib (KRAS G12C) | NSCLC Xenograft (KRAS G12C) (Mouse) | Sotorasib: Dosing regimens vary in preclinical models. | Tumor Growth Inhibition: Significant anti-tumor activity in KRAS G12C-mutant models. | ||
| SMO | BMS-833923 | Vismodegib | Medulloblastoma Allograft (Mouse) | BMS-833923: Data on anti-tumor efficacy in vivo is limited. | Pathway Inhibition: Inhibits Hedgehog signaling. |
| Basal Cell Carcinoma (Human) | Vismodegib: Approved for clinical use. | Clinical Efficacy: Effective in treating advanced basal cell carcinoma. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a representative experimental workflow.
Caption: IDO1 Signaling Pathway and Inhibition by Epacadostat.
Caption: General In Vivo Xenograft Study Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vivo assessment of the drugs discussed.
In Vivo Efficacy of Epacadostat in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of Epacadostat in an immunocompetent mouse model of colon carcinoma.
Animal Model:
-
Species: BALB/c mice, female.
-
Age: 6-8 weeks.
-
Cell Line: CT26 murine colon carcinoma cells.
Procedure:
-
Cell Culture: CT26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Epacadostat is administered orally twice daily at a dose of 100 mg/kg for 12 consecutive days. The vehicle control group receives the same volume of the formulation vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors, plasma, and lymph nodes can be collected for pharmacodynamic analysis of kynurenine levels.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment group with the control group.
In Vivo Efficacy of BI-2493 in a Human Xenograft Model
Objective: To assess the anti-tumor activity of the pan-KRAS inhibitor BI-2493 in a human colorectal cancer xenograft model.
Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or similar immunodeficient strain).
-
Age: 4-6 weeks.
-
Cell Line: SW480 human colorectal adenocarcinoma cells (harboring KRAS G12V mutation).
Procedure:
-
Cell Culture: SW480 cells are maintained in an appropriate culture medium (e.g., L-15 medium) supplemented with 10% fetal bovine serum.
-
Tumor Implantation: Approximately 5 x 10^6 SW480 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.
-
Drug Administration: BI-2493 is administered orally twice daily at doses of 30 mg/kg and 90 mg/kg. The control group receives the vehicle.
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Data Analysis: The mean tumor volume of the treated groups is compared to the vehicle control group to determine the percentage of tumor growth inhibition. Statistical significance is determined using appropriate statistical tests.
In Vivo Efficacy of a SMO Inhibitor (e.g., Vismodegib) in a Medulloblastoma Model
Objective: To evaluate the in vivo anti-tumor efficacy of a Smoothened inhibitor in a relevant cancer model.
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Model: Patient-derived xenograft (PDX) of medulloblastoma or an established medulloblastoma cell line.
Procedure:
-
Tumor Implantation: Tumor fragments from a PDX model or a suspension of medulloblastoma cells are implanted subcutaneously or orthotopically into the brains of the mice.
-
Tumor Growth Confirmation: For orthotopic models, tumor growth is often monitored by bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI). For subcutaneous models, tumor volume is measured with calipers.
-
Randomization and Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The SMO inhibitor (e.g., Vismodegib) is administered orally at a clinically relevant dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. For survival studies, the endpoint is typically when mice show signs of neurological impairment or significant weight loss.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissue can be collected to assess the inhibition of the Hedgehog signaling pathway by measuring the expression of downstream target genes such as Gli1.
-
Data Analysis: Tumor growth curves and survival curves are generated and statistically analyzed to compare the efficacy of the SMO inhibitor to the control.
Benchmarking the Physicochemical Properties of Bicyclo[2.2.2]octane Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize physicochemical properties is a cornerstone of successful lead optimization. The bicyclo[2.2.2]octane (BCO) moiety has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous para-substituted phenyl ring. Its rigid, C(sp3)-rich structure offers a unique opportunity to escape the "flatland" of aromatic systems, often leading to improved solubility, metabolic stability, and novel intellectual property.[1] This guide provides a comparative analysis of the physicochemical properties of BCO derivatives against common aromatic and other saturated bioisosteres, supported by experimental data to inform rational drug design.
The indiscriminate use of phenyl rings in drug candidates can contribute to poor physicochemical properties.[2] Nonclassical phenyl bioisosteres, such as BCO, bicyclo[1.1.1]pentane (BCP), and cubane, offer a pathway to mitigate these liabilities by introducing a higher fraction of sp3-hybridized carbons (Fsp3).[1][2] This structural change can disrupt π-stacking interactions, potentially improving aqueous solubility and altering metabolic profiles.[3] Geometrically, the distance between the bridgehead carbons of BCO (approximately 2.6 Å) closely mimics the 1,4-substitution pattern of a phenyl ring (approximately 2.8 Å), allowing it to serve as a suitable scaffold replacement.[1][4]
Comparative Physicochemical Data
The following tables summarize key physicochemical properties of BCO-containing compounds compared to their phenyl and other bioisosteric analogs. These data are extracted from studies where direct replacements were made within the same molecular scaffold, providing a clear comparison of the bioisostere's impact.
Table 1: Comparison of Lipophilicity and Aqueous Solubility
| Parent Compound | Bioisosteric Moiety | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Reference |
| Imatinib | p-substituted Phenyl | 4.5 | - | 351 | [4] |
| Imatinib Analog | Bicyclo[2.2.2]octane | 3.6 | - | 113 | [4] |
| Imatinib Analog | 2-Oxabicyclo[2.2.2]octane | - | - | 389 | [4] |
Note: clogP refers to the calculated logarithm of the partition coefficient, a measure of lipophilicity. logD is the distribution coefficient at a specific pH, also measuring lipophilicity for ionizable compounds. Aqueous solubility is a direct measure of a compound's ability to dissolve in water.
The data from the Imatinib analogs illustrates that replacing a phenyl ring with a BCO core can lead to a decrease in both calculated lipophilicity (clogP) and aqueous solubility.[4] However, the introduction of a heteroatom, as in 2-oxabicyclo[2.2.2]octane, can restore or even improve solubility compared to the original phenyl-containing drug.[4]
Table 2: Comparison of Acidity (pKa)
| Compound | Moiety | pKa | Reference |
| p-methyl benzoic acid | p-substituted Phenyl | 4.5 | [4] |
| Bicyclo[2.2.2]octane carboxylic acid | Bicyclo[2.2.2]octane | 5.6 | [4] |
| 2-Oxabicyclo[2.2.2]octane carboxylic acid | 2-Oxabicyclo[2.2.2]octane | 4.4 | [4] |
Note: pKa is a measure of the acidity of a functional group. A lower pKa indicates a stronger acid.
As shown in Table 2, the electronic properties of the scaffold can be significantly influenced by the choice of bioisostere. The BCO core, being a purely aliphatic system, reduces the acidity of the carboxylic acid compared to the phenyl ring.[4] Interestingly, the introduction of an oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold restores the acidity to a level nearly identical to the aromatic counterpart, demonstrating the tunability of electronic properties through subtle structural modifications.[4]
Experimental Protocols
The reliable determination of physicochemical properties is crucial for making informed decisions in drug development. Below are detailed methodologies for key experiments.
1. Lipophilicity Determination (logP/logD) by Shake-Flask Method
This method is considered the "gold standard" for determining lipophilicity.[5]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase is the logP (for neutral compounds) or logD (for ionizable compounds at a specific pH).[5][6][7]
-
Procedure:
-
Prepare mutually saturated solutions of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) by mixing them vigorously and allowing the layers to separate.[7]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]
-
Add a small aliquot of the compound's stock solution to a mixture of the saturated n-octanol and aqueous buffer.[7]
-
Shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[7]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Calculate logD using the formula: logD = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).
-
2. Aqueous Solubility Determination
-
Principle: This experiment measures the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature.
-
Procedure (Thermodynamic Solubility):
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.
-
3. Metabolic Stability Assay (Liver Microsomes)
-
Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), found in liver microsomes.
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), the test compound, and a buffer solution.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Determine the rate of disappearance of the compound to calculate metrics such as in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Workflow for Physicochemical Property Benchmarking
The following diagram illustrates a typical workflow for the comparative assessment of physicochemical properties of novel chemical entities.
Caption: Workflow for benchmarking physicochemical properties of bioisosteres.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. enamine.net [enamine.net]
A Comparative Guide to the Cross-Reactivity Profiling of Bicyclo[2.2.2]octane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling structural motif in medicinal chemistry. Its rigid, three-dimensional nature provides a unique framework for the precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] This guide offers a comparative overview of the cross-reactivity profiles of various BCO-based compounds, supported by experimental data from a range of studies.
The inherent rigidity of the BCO core makes it an attractive bioisostere for a phenyl ring, offering potential improvements in physicochemical properties such as solubility and metabolic stability.[2] As a result, BCO derivatives have been investigated for a wide array of therapeutic applications, targeting a diverse set of proteins including enzymes and receptors.[1][3] Understanding the cross-reactivity of these compounds is crucial for assessing their selectivity and potential off-target effects.
Quantitative Cross-Reactivity Data
The following tables summarize the in vitro activity of various bicyclo[2.2.2]octane derivatives against a range of biological targets. It is important to note that this data is compiled from multiple independent studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Enzyme Inhibition Profile of Bicyclo[2.2.2]octane Derivatives
| Compound Class | Target Enzyme | Compound Example/Reference | Activity (IC₅₀) |
| Fused Bicyclo[2.2.2]octenes | SARS-CoV-2 3CLpro | Compound 11a | 102.2 µM[4][5] |
| Bicyclo[2.2.2]octane Amides | 11β-HSD1 | Not Specified | 0.02 to 0.03 µM[1] |
| Azabicyclo[2.2.2]octane Sulfonamides | γ-Secretase (PSEN1-APH1B) | Compound 12a | 426 nM[6] |
| Bicyclo[2.2.2]octene Analogues | DNA Topoisomerase II | Mitindomide | Bioactive[4] |
| Platencin Analogues | β-ketoacyl-acyl carrier protein synthase (FabF) | Platencin | Potent Inhibitor[7] |
Table 2: Receptor Binding Profile of Bicyclo[2.2.2]octane Derivatives
| Compound Class | Target Receptor | Compound Example/Reference | Binding Affinity (IC₅₀) |
| 2-(Aminomethyl)-3-phenylbicyclo[2.2.2]alkanes | Dopamine Transporter (DAT) | 4-Cl cis exo | 7.7 nM[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used in the cross-reactivity profiling of bicyclo[2.2.2]octane compounds.
1. Enzyme Inhibition Assay (General Protocol for Proteases like SARS-CoV-2 3CLpro)
-
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific protease. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Materials:
-
Purified recombinant enzyme (e.g., SARS-CoV-2 3CLpro).
-
FRET-based peptide substrate specific for the enzyme.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test bicyclo[2.2.2]octane compounds dissolved in DMSO.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the change in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated relative to a DMSO control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Radioligand Binding Assay (General Protocol for Receptors like the Dopamine Transporter)
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., rat striatal tissue for DAT).[3]
-
Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]WIN 35,428 for DAT).[3]
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
Test bicyclo[2.2.2]octane compounds dissolved in DMSO.
-
Binding buffer (specific to the receptor).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percent inhibition of specific binding is calculated for each concentration of the test compound.
-
IC₅₀ values are determined by non-linear regression analysis of the competition curves.
-
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for the in vitro cross-reactivity profiling of novel compounds.
Dopamine Signaling Pathway
Caption: Simplified dopamine signaling pathway showing DAT as a target for BCO-based inhibitors.
Structure-Activity Relationship Logic
Caption: Logical flow of structure-activity relationship (SAR) studies for BCO derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Asymmetric Synthesis and Biological Evaluation of Platensilin, Platensimycin, Platencin, and Their Analogs via a Bioinspired Skeletal Reconstruction Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, ensuring compliance with safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not universally available, data from the closely related analog, Mthis compound, indicates that this class of compounds should be handled with care.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.
In the event of exposure, follow standard first-aid procedures and seek medical attention.
II. Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The table below summarizes key data for the compound and its methyl analog for reference.
| Property | This compound | Mthis compound (Analog) |
| CAS Number | 72948-78-8 | 23062-53-5 |
| Molecular Formula | C₁₁H₁₈O₃ | C₁₀H₁₆O₃ |
| Molecular Weight | 198.26 g/mol | 184.23 g/mol |
| Appearance | Not explicitly stated, likely a solid or oil. | Solid |
| Storage Temperature | -20°C | -20°C |
| Known Hazards | Data not available. | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Harmful if swallowed. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Classification
-
Based on the hazard information of its methyl analog, this compound should be classified as a hazardous chemical waste.
Step 2: Waste Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition with a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The concentration and any other components in the waste mixture must also be listed.
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.
Step 3: Waste Storage
-
Location: The satellite accumulation area must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: The waste container should be kept in secondary containment to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste.
-
Subsequent rinses may be permissible for drain disposal depending on local regulations; however, it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before disposal as non-hazardous solid waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
V. Experimental Protocols Cited
No experimental protocols for the specific degradation or neutralization of this compound for disposal purposes were identified in the public domain. The recommended disposal method is through a licensed hazardous waste management company that will likely employ incineration or other approved methods for the destruction of chemical waste.
Disclaimer: This document provides guidance based on available information for a structurally similar compound and general best practices for laboratory chemical waste disposal. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and a thorough understanding of your institution's waste management policies and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
This guide provides essential, immediate safety and logistical information for handling Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety. The following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Nitrile rubber gloves, a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of spills. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation
-
Ensure a clean and organized workspace.
-
Verify that a chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
2.2. Handling
-
Handle the compound exclusively within a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Use compatible tools and equipment (e.g., spatulas, glassware).
-
Keep the container tightly closed when not in use.
2.3. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is between 2-8°C in a refrigerator.[1]
Emergency Procedures and First Aid
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Accidental Release and Disposal Plan
4.1. Accidental Release
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
4.2. Disposal
-
Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Use a licensed professional waste disposal service.
Visual Workflow and Relationship Diagrams
Caption: Chemical Handling and Safety Workflow.
Caption: Hazard Mitigation Relationships.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
